molecular formula C9H14N4O3 B12844499 d-Alanyl-l-histidine

d-Alanyl-l-histidine

Cat. No.: B12844499
M. Wt: 226.23 g/mol
InChI Key: XZWXFWBHYRFLEF-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

d-Alanyl-l-histidine is a dipeptide of significant interest in origin-of-life and peptide chemistry research. This mixed-chirality molecule, composed of D-alanine and L-histidine, serves as a key model compound for investigating the salt-induced peptide formation (SIPF) reaction, a process considered crucial for prebiotic peptide synthesis on early Earth . In the SIPF reaction, dipeptides like d-Alanyl-l-histidine can form through condensation reactions catalyzed by divalent metal ions like Cu²⁺ in a hot, saline environment simulating the primitive ocean . The L-histidine residue in the dipeptide is of particular importance due to its unique imidazole side chain, which provides excellent metal ion chelation properties and can act as a versatile catalytic residue . The stereochemistry of d-Alanyl-l-histidine makes it a valuable subject for studying chiral selectivity in peptide bonding and the potential differential catalytic effects of D- and L-amino acid enantiomers in prebiotic catalysis . Researchers utilize this dipeptide to explore fundamental mechanisms of peptide bond stability, enantioselective synthesis, and the geochemical pathways that may have led to the emergence of biologically relevant molecules. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1

InChI Key

XZWXFWBHYRFLEF-VDTYLAMSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Functions and Pharmacological Utility of d-Alanyl-l-histidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological and physicochemical functions of d-Alanyl-l-histidine , a specific stereoisomer distinct from, yet structurally related to, the endogenous dipeptide Carnosine (


-alanyl-l-histidine).

Executive Summary

d-Alanyl-l-histidine is a synthetic dipeptide stereoisomer utilized primarily in biochemical research to probe enzymatic specificity, peptide stability, and structure-activity relationships (SAR). Unlike its naturally occurring analog Carnosine (


-alanyl-l-histidine), which is abundant in skeletal muscle and brain tissue, d-Alanyl-l-histidine incorporates an 

-amino acid (d-Alanine) in a non-natural stereoconfiguration relative to mammalian enzymes.

This structural deviation confers unique biological properties:

  • Proteolytic Resistance: High stability against serum carnosinases (CN1) and general cytosolic peptidases.

  • Stereoselective Probing: Acts as a negative control or competitive probe for histidine dipeptide transport (PEPT1/PEPT2) and metabolism.

  • Supramolecular Assembly: Serves as a chiral monomer in the synthesis of helical polymers for immunotherapeutic applications.

Chemical Identity & Structural Distinctness

To understand the biological function, one must first distinguish d-Alanyl-l-histidine from its biological counterparts.

Structural Comparison
FeatureCarnosine (Natural)d-Alanyl-l-histidine (Synthetic/Probe)l-Alanyl-l-histidine (Isomer)
N-Terminal Residue

-Alanine (achiral, flexible)
d-Alanine (chiral, rigid)l-Alanine (chiral, natural)
C-Terminal Residue l-Histidinel-Histidinel-Histidine
Peptide Bond

-peptide bond

-peptide bond

-peptide bond
Enzymatic Fate Rapidly hydrolyzed by CN1Resistant to CN1 Hydrolyzed by cytosolic peptidases
Physiological Role pH Buffer, Antioxidant, Ca

sensitizer
Pharmacological Probe Metabolic intermediate
Physicochemical Properties[2][3]
  • Metal Chelation: Like Carnosine, d-Alanyl-l-histidine retains the imidazole ring of histidine, allowing it to chelate divalent metal ions (

    
    , 
    
    
    
    ). However, the spatial orientation of the N-terminal amino group in the D-configuration alters the stability constants of these complexes compared to the
    
    
    -alanyl scaffold.
  • pKa Values: The imidazole pKa remains near physiological pH (~6.8–7.0), preserving its potential as a proton buffer in closed experimental systems.

Biological & Pharmacological Functions[1][4]

Enzymatic Stability (The "Stealth" Function)

The primary utility of d-Alanyl-l-histidine in drug development is its resistance to hydrolysis.

  • Mechanism: Human Carnosinase-1 (CN1) is highly specific for the L-configuration of histidine and the

    
    -position of the amino group. The substitution of 
    
    
    
    -alanine with d-alanine creates steric hindrance that prevents the catalytic triad of CN1 from effectively attacking the peptide bond.
  • Application: It is used to distinguish between specific carnosinase activity and nonspecific proteolytic activity in tissue homogenates.

Antioxidant and Scavenging Activity

While less studied in vivo than Carnosine, the imidazole moiety in d-Alanyl-l-histidine confers intrinsic antioxidant capabilities:

  • Reactive Carbonyl Species (RCS) Sequestration: The free amino group and the imidazole ring can react with unsaturated aldehydes (e.g., acrolein, HNE). The D-configuration may alter the reaction kinetics but does not abolish the chemical reactivity.

  • Hydroxyl Radical Scavenging: The imidazole ring acts as an electron donor to neutralize free radicals.

Cardiovascular Effects (Historical Context)

Early pharmacological studies (Hunt & du Vigneaud, 1938) compared d-Alanyl-l-histidine to Carnosine regarding depressor effects (blood pressure reduction).

  • Finding: d-Alanyl-l-histidine exhibited significantly reduced or negligible depressor activity compared to Carnosine.

  • Implication: This suggests that the specific receptor or signaling mechanism responsible for Carnosine's vasoactive properties (likely histamine-related or nitric oxide-mediated) requires the flexible

    
    -alanine spacer or specific L-stereochemistry at the N-terminus.
    
Immunotherapy and Polymer Chemistry

Recent applications utilize d-Alanyl-l-histidine as a precursor for isocyano-peptides .

  • Helical Induction: When polymerized, the D-Ala-L-His motif induces a specific right-handed helical screw sense in the polymer backbone.

  • "Nanoworms": These helical polymers mimic the size and shape of pathogens, allowing them to engage the immune system (e.g., T-cell activation) more effectively than random coils.

Visualization: Enzymatic Selectivity Pathways

The following diagram illustrates the differential processing of Carnosine versus d-Alanyl-l-histidine by serum Carnosinase (CN1).

EnzymaticSelectivity Substrate1 Carnosine (beta-Alanyl-L-Histidine) Enzyme Serum Carnosinase (CN1) Substrate1->Enzyme High Affinity Binding Substrate2 d-Alanyl-l-histidine (Synthetic Probe) Substrate2->Enzyme Steric Clash / Low Affinity Product1 beta-Alanine + L-Histidine (Rapid Hydrolysis) Enzyme->Product1 Catalytic Cleavage Product2 Intact Dipeptide (Metabolic Stability) Enzyme->Product2 No Reaction

Figure 1: Differential enzymatic processing. CN1 rapidly hydrolyzes Carnosine but fails to cleave d-Alanyl-l-histidine due to stereochemical incompatibility.

Experimental Protocols

Protocol A: Differential Hydrolysis Assay (Carnosinase Specificity)

Objective: To verify the presence of specific Carnosinase activity in a biological sample using d-Alanyl-l-histidine as a negative control.

  • Reagent Preparation:

    • Substrate A: 10 mM L-Carnosine in 50 mM Tris-HCl (pH 7.5).

    • Substrate B: 10 mM d-Alanyl-l-histidine in 50 mM Tris-HCl (pH 7.5).

    • Enzyme Source: Human serum or recombinant CN1.

  • Incubation:

    • Mix 100 µL of Enzyme Source with 100 µL of Substrate A or B.

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Add 200 µL of 1% Trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: PBS / Acetonitrile gradient with OPA (o-phthalaldehyde) derivatization for fluorescence detection of free Histidine.

  • Validation Criteria:

    • Positive Result: Significant free Histidine peak in Substrate A samples.

    • Negative Control: Negligible free Histidine in Substrate B samples. (If Histidine appears, non-specific proteases are present).

Protocol B: Synthesis of d-Alanyl-l-histidine (Solid Phase)

Objective: To synthesize high-purity peptide for research use.

  • Resin Loading: Use 2-Chlorotrityl chloride resin loaded with Fmoc-L-Histidine(Trt)-OH.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Coupling:

    • Activate Fmoc-D-Alanine-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq).

    • Add to resin and shake for 1 hour at room temperature.

  • Cleavage:

    • Wash resin with DCM.

    • Cleave peptide using TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via preparative HPLC.

Data Summary: Comparative Activity

ParameterL-Carnosined-Alanyl-l-histidineReference
CN1 Hydrolysis Rate 100% (Reference)< 1% (Resistant)[1]
Vasodepressor Activity HighNegligible[2]
Ca

Sensitization
ModerateWeak[3]
Polymer Helicity N/A (Monomer)Induces Right-Handed Helix[4]

References

  • Pegova, A. et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. Link

  • Hunt, M. & du Vigneaud, V. (1938). The Preparation of d-Alanyl-l-histidine and l-Alanyl-l-histidine and an Investigation of their Effect on the Blood Pressure in Comparison with l-Carnosine. Journal of Biological Chemistry. Link

  • O'Dowd, J.J. (1988). Synthesis of Histidine Derivatives Present in Cardiac Muscle. University of Glasgow Theses. Link

  • Cornelissen, J.J. et al. (2001). Helical Superstructures from Charged Poly(isocyanopeptides). Science. Link

D-Alanyl-L-Histidine: Mechanism of Action in Cellular Processes

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of D-Alanyl-L-histidine , a specific stereoisomer of the alanyl-histidine dipeptide family.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic dipeptide and a structural isomer of the endogenous peptide L-Carnosine (


-alanyl-L-histidine). While often overshadowed by its naturally occurring counterpart, D-Ala-L-His possesses a distinct pharmacological profile driven by its unique stereochemistry.

Unlike


-alanine-based peptides, D-Ala-L-His incorporates a D-

-amino acid. Its mechanism of action is defined by three core pillars:
  • Metabolic Distinctiveness: It serves as a specific substrate for cytosolic and serum peptidases, acting as a "prodrug" for the delivery of D-Alanine (a gliotransmitter and NMDA receptor co-agonist) and L-Histidine .

  • Reactive Species Scavenging: The L-histidine moiety retains the imidazole ring's ability to quench reactive carbonyl species (RCS) and chelate transition metals (Cu²⁺, Zn²⁺), providing antioxidant protection prior to hydrolysis.

  • Peptidomimetic Stability: The N-terminal D-configuration alters its interaction kinetics with Peptide Transporters (PEPT1/PEPT2) and hydrolytic enzymes (Carnosinase CN1/CN2), modifying its bioavailability compared to L-L or

    
    -L isoforms.
    

Molecular Characterization & Stereochemistry

To understand the mechanism, one must first distinguish D-Ala-L-His from its analogs. The biological activity is strictly dictated by the chirality of the N-terminal alanine and the position of the amino group.

CompoundStructurePrimary Enzyme TargetMetabolic Products
D-Alanyl-L-histidine D-

-Ala-L-His
Carnosinase (CN1/CN2)D-Alanine + L-Histidine
Carnosine

-Ala-L-His
Carnosinase (CN1/CN2)

-Alanine + L-Histidine
L-Alanyl-L-histidine L-

-Ala-L-His
General PeptidasesL-Alanine + L-Histidine
D-Carnosine

-Ala-D-His
None (Resistant)Excreted Intact

Key Insight: The presence of the D-enantiomer at the N-terminus does not confer absolute resistance to Carnosinase (CN1). Research indicates that CN1 hydrolyzes D-Ala-L-His, albeit with altered kinetics compared to carnosine. This makes D-Ala-L-His a unique vehicle for delivering D-Alanine intracellularly.

Core Mechanism 1: The "D-Alanine Payload" & NMDA Modulation

The most critical divergence in cellular processing between D-Ala-L-His and Carnosine is the release of D-Alanine upon hydrolysis.

The Pathway
  • Transport: D-Ala-L-His is a substrate for proton-coupled oligopeptide transporters (PEPT1 in the gut, PEPT2 in the kidney/brain). The D-configuration at the N-terminus allows transport, though affinity may differ from L-L peptides.

  • Intracellular Hydrolysis: Once inside the cytosol (e.g., of astrocytes or neurons), the dipeptide is cleaved by Cytosolic Carnosinase (CN2) or non-specific dipeptidases.

  • NMDA Receptor Activation: The liberated D-Alanine acts as a potent co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Physiological Implication

While


-alanine (from Carnosine) acts as an inhibitory neuromodulator (antagonizing GABA/Glycine receptors) and a taurine transport inhibitor, D-Alanine  enhances excitatory transmission. Therefore, D-Ala-L-His can be conceptualized as a pro-excitatory metabolic modulator , contrasting with the buffering/inhibitory profile of standard carnosine.

natural sources and discovery of d-Alanyl-l-histidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Investigation of d-Alanyl-l-histidine: From Biosynthetic Origins to Analytical Frontiers

Abstract

This technical guide addresses the natural sources and discovery of the dipeptide d-Alanyl-l-histidine. A comprehensive review of existing scientific literature reveals a notable absence of documented evidence for the natural occurrence of this specific D-amino acid-containing peptide (DAACP). This guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a foundational understanding of the broader context of DAACPs in metazoans. We delve into the critical biosynthetic pathways required for its formation, namely the generation of its D-alanine precursor by alanine racemase and the hypothetical action of a peptide ligase. By synthesizing established principles of DAACP discovery with detailed biochemical mechanisms, this document serves as a vital resource for investigating novel dipeptides and understanding the expanding world of D-amino acid biology.

Introduction: The Chirality Conundrum in Neuropeptides

For decades, a central dogma in biology held that animal peptides and proteins were exclusively composed of L-amino acids. The discovery of physiologically active peptides containing enzyme-derived D-amino acids in various species, including amphibians, spiders, and mollusks, has fundamentally challenged this assumption.[1] These D-amino acid-containing peptides (DAACPs) are not products of spontaneous, age-related isomerization but are the result of specific, enzyme-catalyzed post-translational modifications.[1]

The incorporation of a D-amino acid can profoundly alter a peptide's properties, often enhancing its stability by conferring resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids.[2][3] This increased half-life, along with potential changes to receptor binding affinity and biological activity, makes DAACPs a compelling area of research for drug development.[2][4]

The specific dipeptide, d-Alanyl-l-histidine , is of significant interest due to the functional importance of its constituent parts: the unusual D-alanine and the versatile L-histidine, a precursor for histamine and a key component of the well-studied dipeptide carnosine.[5][6] However, despite its chemical simplicity, there is a lack of scientific literature documenting the discovery or isolation of d-Alanyl-l-histidine from natural biological sources. This guide will, therefore, focus on the essential technical framework required to search for and characterize this and other novel DAACPs.

The Biosynthetic Blueprint: Precursors and Pathways

The synthesis of any DAACP requires two fundamental components: the availability of the D-amino acid precursor and an enzyme capable of ligating it to another amino acid.

Generation of the D-Alanine Precursor: The Role of Alanine Racemase

The primary source of D-alanine in biological systems is the enzymatic conversion of L-alanine, a reaction catalyzed by Alanine Racemase (EC 5.1.1.1) . This enzyme is ubiquitous in prokaryotes, where D-alanine is an essential component of the peptidoglycan cell wall.[7][8][9] While initially thought to be absent in higher eukaryotes, alanine racemase has since been identified in some invertebrates and fungi.[7][10]

Mechanism of Action: Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The reaction proceeds through a two-base mechanism involving a PLP-stabilized carbanion intermediate, which allows for the stereospecific deprotonation and subsequent reprotonation at the α-carbon to invert the chirality from L-alanine to D-alanine.[7]

Alanine_Racemase_Pathway cluster_0 Alanine Racemization L_Alanine L-Alanine Enzyme Alanine Racemase (PLP-dependent) L_Alanine->Enzyme Reversible Reaction D_Alanine D-Alanine Enzyme->D_Alanine

Caption: Pathway for the biosynthesis of D-alanine from L-alanine.

Hypothetical Biosynthesis of d-Alanyl-l-histidine

While no specific synthase has been identified for d-Alanyl-l-histidine, its formation can be hypothesized based on the known synthesis of the structurally similar dipeptide, carnosine (β-alanyl-l-histidine). Carnosine is synthesized by carnosine synthase (EC 6.3.2.11) , an ATP-dependent ligase that joins β-alanine and L-histidine.[11]

Therefore, a plausible pathway for d-Alanyl-l-histidine synthesis would involve a similar peptide ligase or synthase that utilizes D-alanine and L-histidine as substrates, coupled with the hydrolysis of ATP to drive the reaction.

Hypothetical_Biosynthesis cluster_1 Hypothetical d-Alanyl-l-histidine Synthesis D_Ala D-Alanine Synthase Peptide Ligase / Synthase (Hypothetical) D_Ala->Synthase L_His L-Histidine L_His->Synthase ATP ATP ATP->Synthase ADP_Pi ADP + Pi Synthase->ADP_Pi Dipeptide d-Alanyl-l-histidine Synthase->Dipeptide

Caption: Hypothetical enzymatic pathway for d-Alanyl-l-histidine synthesis.

Natural Occurrences of Related Compounds

To provide context, it is useful to examine the distribution of closely related histidine-containing compounds.

Compound NameStructureKey Natural Sources
L-Carnosine β-Alanyl-l-histidineHighly concentrated in vertebrate muscle and brain tissues.[11]
Carcinine β-Alanyl-histamineCentral nervous system and cardiac tissue of crustaceans like Carcinus maenas.[1][7]
Anserine β-Alanyl-3-methyl-l-histidineSkeletal muscle of birds and some mammals.
D-Alanine (Free) D-AlanineTissues of many crustaceans and mollusks; bacterial cell walls.[12]

Technical Protocols for Discovery and Analysis

The discovery of novel DAACPs like d-Alanyl-l-histidine requires a specialized analytical approach, as they are isobaric with their all-L counterparts and thus indistinguishable by standard mass spectrometry alone.[13]

Experimental Workflow: The DAACP Discovery Funnel

A robust strategy for nontargeted DAACP discovery involves a multi-step screening and validation process.[13]

Discovery_Funnel Start Peptide Extract from Biological Sample Step1 Step 1: Enzymatic Digestion Screen (e.g., Aminopeptidase M) Start->Step1 Identify protease-resistant peptides Step2 Step 2: Chiral Amino Acid Analysis (Acid Hydrolysis, Derivatization, LC-MS) Step1->Step2 Verify presence of a D-amino acid Step3 Step 3: Structural Confirmation (Peptide Synthesis & Chromatographic Comparison) Step2->Step3 Determine exact position and identity Result Confirmed DAACP Structure Step3->Result

Caption: A three-step workflow for the nontargeted discovery of DAACPs.

Protocol: Chiral Amino Acid Analysis

This protocol outlines the essential steps to determine the chirality of amino acid residues within a peptide candidate identified from an enzymatic screen.

Objective: To hydrolyze a peptide and derivatize the resulting free amino acids for chiral separation and identification by LC-MS.

Methodology:

  • Acid Hydrolysis:

    • Lyophilize the purified peptide sample (1-10 µg).

    • Add 100 µL of 6 M Deuterated Chloride (DCl) in Deuterium Oxide (D₂O). The use of deuterated reagents helps monitor for acid-induced racemization during hydrolysis.

    • Seal the vial under vacuum or an inert atmosphere (e.g., Argon).

    • Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.

    • After hydrolysis, cool the sample and evaporate the DCl under a stream of nitrogen or using a vacuum concentrator.

  • Chiral Derivatization (Marfey's Method):

    • Reconstitute the dried hydrolysate in 50 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour, mixing occasionally. The L-FDAA reacts with the primary amines of the amino acids to form diastereomeric derivatives.

    • Quench the reaction by adding 20 µL of 1 M HCl.

    • Evaporate the sample to dryness.

  • LC-MS Analysis:

    • Reconstitute the derivatized sample in 100 µL of 50% acetonitrile/water.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the diastereomers using a gradient of acetonitrile with 0.1% formic acid.

    • The L-FDAA derivatives of D-amino acids are typically more hydrophobic and will have a longer retention time than the L-FDAA derivatives of L-amino acids.

    • Monitor the elution using mass spectrometry to identify the mass of each amino acid derivative, confirming its identity.

    • Compare the retention times to those of derivatized D- and L-amino acid standards to definitively assign the chirality.

Conclusion and Future Directions

While the natural existence of d-Alanyl-l-histidine remains unconfirmed, the framework for its potential biosynthesis and discovery is well-established within the broader field of D-amino acid research. The presence of alanine racemase in diverse phyla suggests that the D-alanine precursor is more available than previously thought, opening the possibility that dipeptides like d-Alanyl-l-histidine exist but have so far eluded discovery. Future research employing nontargeted discovery funnels in organisms known to produce other DAACPs, particularly crustaceans and mollusks, may yet reveal the presence and physiological function of this intriguing dipeptide. Such a discovery would not only fill a gap in our knowledge but also provide a new molecule with potentially enhanced stability and unique bioactivity for therapeutic exploration.

References

  • Checco, J. W., & Sweedler, J. V. (2021). Advancing d-amino acid-containing peptide discovery in the metazoan. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140553. [Link]

  • Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]

  • Yu, Z., et al. (2016). A d-Amino Acid-Containing Neuropeptide Discovery Funnel. Analytical Chemistry, 88(22), 10937–10944. [Link]

  • Uo, T., et al. (2001). Functional Characterization of Alanine Racemase from Schizosaccharomyces pombe: a Eucaryotic Counterpart to Bacterial Alanine Racemase. Journal of Bacteriology, 183(8), 2226–2233. [Link]

  • Sun, X., et al. (2015). Crystal Structure of a Thermostable Alanine Racemase from Thermoanaerobacter tengcongensis MB4 Reveals the Role of Gln360 in Substrate Selection. PLOS ONE, 10(7), e0133516. [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

  • Wikipedia. (n.d.). D-Amino acid. Retrieved from [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Alanine. Retrieved from [Link]

  • Soni, R. K., et al. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 355-364. [Link]

  • Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 695. [Link]

  • Campbell, J. A. (1991). Synthesis of Histidine Derivatives Present in Cardiac Muscle. PhD thesis, University of Glasgow. [Link]

  • R-Discovery. (n.d.). THE PREPARATION OF d-ALANYL-l-HISTIDINE AND l-ALANYL-l-HISTIDINE AND AN INVESTIGATION OF THEIR EFFECT ON THE BLOOD PRESSURE IN COMPARISON WITH l-CARNOSINE. Retrieved from [Link]

  • Scilit. (n.d.). THE SYNTHESIS OF THE NEXT HIGHER AND LOWER HOMOLOGUES OF l-CARNOSINE AND A STUDY OF THEIR ACTION ON THE BLOOD PRESSURE. Retrieved from [Link]

  • Katsoyannis, P. G. (Ed.). (n.d.). The Chemistry of Polypeptides. Springer.
  • ResearchGate. (n.d.). Polyisocyanides: Stiffened Foldamers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Therapeutic Nanoworms: Towards Novel Synthetic Dendritic Cells for Immunotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • Bricas, E., et al. (1967). Structure of the cell wall of Staphylococcus aureus. 8. Structure and chemical synthesis of the basic peptides released by the Myxobacterium enzyme. Journal of Biological Chemistry, 242(10), 2569-2575.
  • Kreil, G. (2005). Biosynthesis of a D-amino acid in peptide linkage by an enzyme from frog skin secretions. Proceedings of the National Academy of Sciences, 102(12), 4305-4309. [Link]

  • Genchi, G. (2017). The Role of D-Amino Acids in the Structure and Bioactivity of Peptides from Animals, Including Human. International Journal of Molecular Sciences, 18(8), 1739.
  • Gulewitsch, W., & Amiradžibi, S. (1900). Ueber das Carnosin, eine neue organische Base des Fleischextractes. Berichte der deutschen chemischen Gesellschaft, 33(2), 1902-1903.
  • Baur, S., & Knoop, F. (1938). THE PREPARATION OF d-ALANYL-l-HISTIDINE AND l-ALANYL-l-HISTIDINE AND AN INVESTIGATION OF THEIR EFFECT ON THE BLOOD PRESSURE IN COMPARISON WITH l-CARNOSINE. Journal of Biological Chemistry, 124(3), 699-705.
  • Baur, S., & Knoop, F. (1932). THE SYNTHESIS OF THE NEXT HIGHER AND LOWER HOMOLOGUES OF l-CARNOSINE AND A STUDY OF THEIR ACTION ON THE BLOOD PRESSURE. Journal of Biological Chemistry, 97(1), 189-195.
  • Boldyrev, A. A., et al. (2013). Carnosine, the small but mighty—Prospect of use as functional ingredient for functional food formulation. Current Nutrition & Food Science, 9(3), 164-178.

Sources

Technical Guide: Metabolic Fate and Pharmacological Role of D-Alanyl-L-histidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of D-Alanyl-L-histidine , a specific stereoisomer and structural analog of the endogenous dipeptide Carnosine (


-alanyl-L-histidine). While often confused with Carnosine due to structural similarity, D-Alanyl-L-histidine exhibits distinct enzymatic interactions and pharmacological properties.

This document details its metabolic fate, its utility as a probe for Carnosinase specificity, and its applications in peptidomimetic drug design.

Part 1: Molecular Identity and Stereochemical Context

Structural Definition

D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic dipeptide composed of D-Alanine and L-Histidine. It differs from the naturally occurring Carnosine (


-alanyl-L-histidine) in the N-terminal amino acid identity and chirality.
  • Carnosine: Contains

    
    -Alanine (an achiral 
    
    
    
    -amino acid).
  • D-Ala-L-His: Contains D-Alanine (a chiral

    
    -amino acid in the non-proteinogenic D-configuration).
    
  • L-Ala-L-His: The proteogenic isomer, rapidly degraded by ubiquitous cytosolic peptidases.

The Stereochemical Paradox

In general peptide engineering, substituting an L-amino acid with a D-amino acid confers resistance to proteolytic degradation. However, D-Ala-L-His presents a unique case in the context of Carnosinase (CN1) activity. Research indicates that mammalian Carnosinase (specifically human and porcine CN1) retains the ability to hydrolyze D-Ala-L-His, albeit with altered kinetics compared to Carnosine. This suggests that the CN1 active site, evolved to accommodate the flexible


-alanine backbone, possesses sufficient spatial freedom to accept the D-methyl group of D-Alanine.

Key Insight for Drug Design: Simply substituting the N-terminal residue with a D-isomer is insufficient to protect histidine-containing dipeptides from Carnosinase-mediated hydrolysis.

Part 2: Metabolic Pathways and Enzymatic Fate

Since D-Ala-L-His is not a primary endogenous metabolite, its "pathway" is defined by its catabolism upon introduction (exogenous administration) and the subsequent metabolic routing of its cleavage products.

The Catabolic Workflow

The metabolic fate of D-Ala-L-His follows a two-stage process: Hydrolysis followed by Divergent Metabolism of its constituent amino acids.

Step 1: Hydrolysis by Carnosinase (CN1)

The rate-limiting step is the cleavage of the peptide bond.



  • Enzyme: Serum Carnosinase (CN1) / Cytosolic Nonspecific Dipeptidase (CN2).

  • Kinetics: D-Ala-L-His acts as a competitive substrate.[1] While hydrolysis rates are generally lower than for L-Ala-L-His, it is not metabolically inert.

Step 2a: Fate of L-Histidine (Standard Pathway)

The liberated L-Histidine enters the standard catabolic pathway:

  • Deamination: Histidase converts L-Histidine to Urocanate.

  • Hydration: Urocanase converts Urocanate to 4-Imidazolone-5-propionate.

  • Final Product: Conversion to Glutamate, feeding into the TCA cycle.

Step 2b: Fate of D-Alanine (The DAAO Pathway)

The liberated D-Alanine cannot be used directly for protein synthesis. It must be processed by D-Amino Acid Oxidase (DAAO) , primarily in the kidney and liver (peroxisomes).



  • Toxicity Check: The production of

    
     (hydrogen peroxide) implies that high-dose administration of D-Ala-containing peptides can induce oxidative stress if not balanced by catalase activity.
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fate of D-Ala-L-His compared to standard Carnosine.

MetabolicFate Substrate D-Alanyl-L-histidine (Exogenous) Enzyme Carnosinase (CN1) (Hydrolysis) Substrate->Enzyme Substrate Binding Product1 D-Alanine Enzyme->Product1 Cleavage Product2 L-Histidine Enzyme->Product2 Cleavage DAAO D-Amino Acid Oxidase (Peroxisomal) Product1->DAAO Oxidative Deamination Histidase Histidase (Cytosolic) Product2->Histidase Deamination Pyruvate Pyruvate (TCA Cycle Entry) DAAO->Pyruvate Carbon Skeleton H2O2 H2O2 (ROS Byproduct) DAAO->H2O2 Oxidative Side-product Glutamate Glutamate Histidase->Glutamate Multi-step Conversion

Figure 1: The metabolic divergence of D-Alanyl-L-histidine post-hydrolysis. Note the generation of ROS (H2O2) via the DAAO pathway.

Part 3: Pharmacological Applications & Experimental Utility

Calcium Sensitization in Muscle Physiology

D-Ala-L-His has been utilized to study the Structure-Activity Relationship (SAR) of Carnosine in excitation-contraction coupling.

  • Mechanism: Carnosine increases the sensitivity of the contractile apparatus to

    
    .
    
  • Observation: D-Ala-L-His acts as a weak sensitizer compared to L-Carnosine.

  • Conclusion: The precise geometry of the

    
    -amino group in Carnosine is critical for optimal interaction with the ryanodine receptor or the contractile proteins. The rigid chirality of D-Ala disrupts this interaction, reducing efficacy.
    
Supramolecular Chemistry and Catalysis

Beyond biology, D-Ala-L-His is a building block for bio-inspired catalysts.

  • Poly(D-alanyl-L-histidine): When polymerized, this peptide forms structured nanotubes or helices.

  • Activity: The histidine imidazole groups in these polymers can cooperatively catalyze the hydrolysis of esters (e.g., p-nitrophenyl acetate), mimicking the active site of serine proteases.

  • Relevance: This demonstrates the utility of D-Ala-L-His in creating stable, synthetic "enzymes" (synzymes).

Part 4: Experimental Protocols

Protocol 4.1: Differential Hydrolysis Assay (CN1 Specificity)

Objective: To quantify the resistance of D-Ala-L-His to Carnosinase compared to L-Carnosine.

Materials:

  • Recombinant Human Carnosinase (CN1).

  • Substrates: L-Carnosine (Control), D-Ala-L-His (Test).

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM

    
     (Required cofactor).
    
  • Detection: OPA (o-Phthaldialdehyde) derivatization reagent.

Workflow:

  • Preparation: Dissolve substrates to 5 mM in reaction buffer.

  • Incubation: Mix

    
     substrate with 
    
    
    
    CN1 enzyme. Incubate at
    
    
    .
  • Sampling: Aliquot

    
     at t=0, 15, 30, 60 min.
    
  • Quenching: Add

    
     of 1% TCA (Trichloroacetic acid) to stop reaction.
    
  • Derivatization: Mix supernatant with OPA reagent (reacts with liberated Histidine).

  • Measurement: Measure Fluorescence (Ex 340 nm / Em 455 nm).

  • Calculation: Plot Histidine release vs. Time. Calculate

    
    .
    

Expected Result: D-Ala-L-His will show a hydrolysis rate detectable but significantly slower or comparable to Carnosine depending on the specific CN1 isoform/species, whereas L-Ala-L-His would be hydrolyzed instantly.

Part 5: Data Summary

ParameterCarnosine (

-Ala-L-His)
D-Alanyl-L-histidineL-Alanyl-L-histidine
N-Terminal Residue

-Alanine (Achiral)
D-Alanine (Chiral)L-Alanine (Chiral)
Carnosinase Susceptibility High (Specific Substrate)Moderate/High (Unexpectedly susceptible)Very High (Non-specific)
Ca2+ Sensitization StrongWeakModerate
Metabolic Byproducts

-Ala (Recycled/Excreted)
D-Ala (Requires DAAO processing)L-Ala (Protein Synthesis)
Primary Utility Antioxidant / pH BufferEnzyme Probe / Peptidomimetic Nutrient Source

References

  • Hunt, M., & du Vigneaud, V. (1938).[2] The Preparation of d-Alanyl-l-histidine and l-Alanyl-l-histidine and an Investigation of Their Effect on the Blood Pressure in Comparison with l-Carnosine. Journal of Biological Chemistry, 124, 699-707. Link

  • Pegova, A., et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 127(4), 443-446. Link

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803–1845. Link

  • Hishiki, T., et al. (2012). D-Amino acids in the brain: structure and function of D-serine and D-aspartate. Amino Acids, 43, 1891–1896. (Context on DAAO pathway). Link

Sources

An In-depth Technical Guide to the Structural Analysis of D-Alanyl-L-Histidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the multi-faceted structural analysis of d-Alanyl-l-histidine, a dipeptide of significant interest due to its stereochemical configuration. As a stereoisomer of the naturally occurring l-Alanyl-l-histidine, elucidating its precise three-dimensional structure is paramount for understanding its unique physicochemical properties and potential biological activities. This document details an integrated analytical approach, combining high-resolution spectroscopic, crystallographic, and computational methods. We move beyond mere procedural descriptions to explain the causal-driven strategy behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide characterization and design.

Introduction: The Significance of Stereochemistry in Dipeptides

Dipeptides, the simplest protein building blocks, exhibit a structural and functional complexity that is profoundly influenced by the stereochemistry of their constituent amino acids.[1] d-Alanyl-l-histidine is composed of d-alanine and l-histidine, a non-natural configuration that distinguishes it from its endogenous counterpart, l-carnosine (β-alanyl-l-histidine), and its isomer, l-alanyl-l-histidine.[2][3] The presence of a d-amino acid can dramatically alter a peptide's susceptibility to enzymatic degradation, its conformational preferences, and its mode of interaction with biological targets.[4] Therefore, a rigorous and unambiguous structural determination is not merely an academic exercise but a critical prerequisite for any functional study or therapeutic application.

This guide outlines a logical, multi-technique workflow designed to provide a complete structural picture of d-Alanyl-l-histidine, from primary sequence and mass confirmation to its three-dimensional arrangement in both solution and solid states.

Foundational Analysis: Synthesis and Purity Assessment

Before advanced structural elucidation can commence, the integrity of the sample must be unequivocally established. The synthesis of d-alanyl-l-histidine, typically achieved through standard solid-phase or solution-phase peptide synthesis protocols, must be followed by rigorous purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 1: Purity Verification by RP-HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Acceptance Criterion: A single, sharp, symmetrical peak with >98% purity is required before proceeding. The presence of multiple peaks would indicate impurities or diastereomers that must be resolved.

Elucidating Covalent Structure and Chirality

The first stage of structural analysis focuses on confirming the molecular weight, the sequence of amino acids (Ala-His), and, critically, the stereochemistry of each residue.

Mass Spectrometry: The Definitive Mass

Mass spectrometry (MS) provides the most direct confirmation of the dipeptide's molecular weight and can offer sequencing information through fragmentation analysis.

Expected Molecular Weight:

Property Value Source
Molecular Formula C₉H₁₄N₄O₃ PubChem[6][7]
Average Molecular Weight 226.23 g/mol PubChem[6][7]

| Monoisotopic Mass | 226.10659032 Da | PubChem[6][7] |

Protocol 2: LC-MS/MS Analysis

  • Instrumentation: An ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.[8]

  • Ionization Mode: Positive ion mode is preferred to generate the protonated molecular ion [M+H]⁺ at m/z 227.1139.[8]

  • MS1 (Full Scan): Acquire a full scan spectrum to confirm the presence of the [M+H]⁺ ion.

  • MS2 (Tandem MS): Isolate the precursor ion (m/z 227.1) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern is key to confirming the amino acid sequence. Expected fragment ions for alanyl-histidine include those corresponding to the loss of water, the immonium ion of histidine, and cleavage of the peptide bond.[8]

Chiral Analysis: Confirming D- and L-Configurations

Confirming the d- and l- configurations is non-negotiable. This is typically achieved by acid hydrolysis of the dipeptide followed by analysis of the constituent amino acids using a chiral method.

Protocol 3: Chiral GC-MS after Hydrolysis and Derivatization

  • Hydrolysis: The dipeptide is completely hydrolyzed into its constituent amino acids by heating in 6 M HCl.

  • Derivatization: The resulting amino acids are derivatized (e.g., esterification followed by acylation) to make them volatile for gas chromatography (GC).

  • Analysis: The derivatized amino acids are separated on a chiral GC column (e.g., a Chirasil-Val column).

  • Detection: Mass spectrometry is used for detection, providing confirmation of the identity of the eluting peaks.

  • Validation: The retention times of the sample's amino acids are compared against d-alanine and l-histidine standards, which must be run under identical conditions. This confirms the d-configuration of alanine and the l-configuration of histidine.

Conformational Analysis in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[9][10] A suite of 1D and 2D NMR experiments is required for a complete assignment of all proton and carbon signals and to derive structural restraints.

Protocol 4: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).[11][12]

  • Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal signal dispersion.[11]

  • Experiments:

    • 1D ¹H: Provides an overview of all proton signals.

    • 1D ¹³C: Identifies the number of unique carbon environments.[11]

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds), which is essential for tracing the spin systems of each amino acid residue.[13][14]

    • 2D TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single amino acid's spin system, simplifying assignments.[14]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon backbone and side chains.[11]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone for 3D structure determination. It identifies protons that are close in space (<5 Å), regardless of their covalent connectivity.[10][14] The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

The integrated workflow for NMR analysis is depicted below.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H1 1D ¹H Spectrum Assign Resonance Assignment H1->Assign C13 1D ¹³C Spectrum C13->Assign COSY COSY COSY->Assign J-coupling TOCSY TOCSY TOCSY->Assign Spin Systems HSQC HSQC HSQC->Assign ¹H-¹³C Corr. NOESY NOESY Restraints Distance & Dihedral Restraints NOESY->Restraints Spatial Proximity Assign->NOESY Guides NOE Assignment Calc Structure Calculation Restraints->Calc Final 3D Solution Structure Calc->Final

Caption: Integrated workflow for NMR-based solution structure determination.

By analyzing the pattern of NOEs, particularly between the alanine and histidine residues, along with dihedral angle restraints derived from coupling constants, a family of solution structures can be calculated using molecular dynamics and simulated annealing protocols.

Solid-State Structure: X-ray Crystallography

While NMR reveals the structure in solution, X-ray crystallography provides an atomic-resolution snapshot of the peptide in its solid, crystalline state.[5][15] This technique is the gold standard for determining precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonding networks that dictate crystal packing.[16][17]

Protocol 5: Peptide Crystallography

  • Crystallization Screening: The primary challenge is to obtain a well-ordered single crystal.[15] This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion.[18] A peptide purity of >95% is essential for successful crystallization.[18]

  • Data Collection: A suitable crystal (typically 0.2-1.0 mm) is mounted and irradiated with a focused beam of X-rays.[18] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. An atomic model of d-alanyl-l-histidine is then built into this map and refined to best fit the experimental data.[5]

The resulting crystal structure will definitively show the conformation of the peptide backbone and side chains, as well as how the zwitterionic molecules arrange themselves through head-to-tail hydrogen bonds and other non-covalent interactions.[16]

In Silico Analysis: Computational Modeling

Computational modeling serves as a powerful adjunct to experimental techniques, providing insights into conformational energy landscapes and dynamic behavior.[19][20][21]

Protocol 6: Molecular Dynamics (MD) Simulation

  • System Setup: The experimentally determined structure (from NMR or crystallography) or a de novo built model is placed in a simulation box with an explicit solvent (e.g., water).

  • Simulation: An MD simulation is run for an extended period (e.g., hundreds of nanoseconds) using a suitable force field (e.g., AMBER, CHARMM).[22] The simulation calculates the trajectory of every atom over time.

  • Analysis: The trajectory is analyzed to identify the most stable conformations, hydrogen bonding patterns, and the flexibility of different parts of the molecule.[22][23] Ramachandran plots can be generated to assess the energetically favored backbone dihedral angles (φ and ψ).[24]

Integrated_Analysis cluster_synthesis Sample Preparation cluster_primary Primary & Chiral Structure cluster_tertiary 3D Structure Determination cluster_results Final Structural Model Synth Peptide Synthesis Purify HPLC Purification (>98%) Synth->Purify MS Mass Spectrometry Purify->MS Confirms Mass Chiral Chiral GC-MS Purify->Chiral Confirms D/L Config. NMR NMR Spectroscopy Purify->NMR Xray X-ray Crystallography Purify->Xray Model Comprehensive Structural Report MS->Model Chiral->Model Comp Computational Modeling NMR->Comp Provides initial structure/restraints NMR->Model Solution Conformation Xray->Comp Provides initial structure Xray->Model Solid-State Conformation Comp->Model Dynamics & Energetics

Caption: An integrated, self-validating workflow for dipeptide structural analysis.

Conclusion

The structural analysis of d-alanyl-l-histidine requires a synergistic application of orthogonal analytical techniques. No single method can provide a complete picture. Mass spectrometry and chiral analysis confirm the fundamental covalent structure and stereochemistry. NMR spectroscopy reveals the ensemble of conformations adopted in a solution environment, which is most relevant to its biological function. X-ray crystallography provides a high-resolution view of its preferred conformation in the solid state and its intermolecular packing. Finally, computational modeling bridges these experimental findings, offering a deeper understanding of the peptide's conformational dynamics and stability. This rigorous, multi-pronged approach ensures a self-validating and comprehensive structural elucidation, providing the essential foundation for future functional and mechanistic studies.

References

  • Journal of Chemical Theory and Computation. Available at: [Link]

  • IUCr Journals. Available at: [Link]

  • National Center for Biotechnology Information. Available at: [Link]

  • NMIMS Pharmacy. Available at: [Link]

  • Journal of Chemical Education. Available at: [Link]

  • Software for Chemistry & Materials. Available at: [Link] (Note: This is a general reference for NMR principles, specific peptide examples may vary).

  • Journal of Molecular Modeling. Available at: [Link]

  • Wikipedia. Available at: [Link]

  • Creative Biostructure. Available at: [Link]

  • Journal of Food and Drug Analysis. Available at: [Link]

  • SARomics Biostructures. Available at: [Link]

  • MtoZ Biolabs. Available at: [Link]

  • Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • EMBnet. Available at: [Link]

  • Study.com. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Available at: [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • National Center for Biotechnology Information. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The Journal of Physical Chemistry B. Available at: [Link]

  • Wikipedia. Available at: [Link]

  • IUCr Journals. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. Available at: [Link]

  • Frontiers in Molecular Biosciences. Available at: [Link]

  • International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. Available at: [Link]

  • PubMed, National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • StatPearls, National Center for Biotechnology Information. Available at: [Link]

  • New Drug Approvals. Available at: [Link]

Sources

D-Alanyl-L-Histidine: Stereochemical Dynamics, Metal Ion Coordination, and Advanced Polymeric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic diastereomer of the naturally occurring dipeptide L-carnosine (β-alanyl-L-histidine). While D-amino acid substitutions are traditionally employed in drug development to confer resistance against proteolytic degradation, D-Ala-L-His presents a highly anomalous biochemical profile. It serves as a critical probe for understanding metallopeptidase active sites and acts as a versatile, chiral multidentate ligand for transition metal coordination. Furthermore, its functionalization into isocyanide monomers enables the synthesis of rigid, right-handed helical polymers via transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of D-Ala-L-His, detailing its enzymatic interactions, coordination chemistry with metal ions, and step-by-step methodologies for its application in advanced materials science.

Stereochemical Architecture & Atypical Enzymatic Profiling

The integration of D-amino acids into peptide backbones generally disrupts the stereospecific recognition required by mammalian proteases. However, D-Ala-L-His defies this heuristic when interacting with mammalian carnosinase (a dipeptidase).

The Carnosinase Anomaly

Carnosinase exhibits strict stereospecificity for the C-terminal residue, absolutely requiring an L-histidine for effective anchoring and catalysis. Surprisingly, the enzyme tolerates stereochemical inversion at the N-terminus. Research demonstrates that carnosinase hydrolyzes D-Ala-L-His at a rate nearly identical to its native substrate, L-carnosine [1].

Causality of the Interaction: The active site of carnosinase utilizes a divalent metal ion (typically Zn²⁺ or Mn²⁺) to activate a water molecule for nucleophilic attack on the scissile peptide bond. The binding pocket's architecture strictly coordinates the imidazole ring (Nτ/Nπ) and the C-terminal carboxylate of L-His. Because the N-terminal amino group of D-Ala remains highly solvent-exposed and does not sterically clash with the primary binding pocket, the nucleophilic attack proceeds unhindered. This makes D-Ala-L-His a highly specific probe for mapping the spatial tolerances of metallopeptidase active sites.

Coordination Chemistry: Interaction with Metal Ions

D-Ala-L-His acts as a potent multidentate chelator for transition metal ions, particularly Copper (Cu²⁺) , Zinc (Zn²⁺) , and Nickel (Ni²⁺) . The thermodynamics and geometry of these complexes are dictated by the peptide's multiple donor atoms: the N-terminal amine, the deprotonated amide nitrogen, the imidazole nitrogen, and the C-terminal carboxylate.

Thermodynamic Stabilization and Geometry
  • Cu(II) Complexes: Cu²⁺ typically coordinates with D-Ala-L-His in a square-planar or square-pyramidal geometry. The primary coordination sphere involves the amino nitrogen (NH₂), the deprotonated amide nitrogen (N⁻), and the imidazole nitrogen (Nπ), forming highly stable 5- and 6-membered chelate rings. The Jahn-Teller distortion inherent to Cu(II) (a d⁹ system) further stabilizes the equatorial plane.

  • Zn(II) Complexes: Lacking ligand-field stabilization energy (d¹⁰ system), Zn²⁺ forms more flexible tetrahedral or octahedral complexes with D-Ala-L-His, often recruiting ambient water molecules to complete its coordination sphere.

  • Ni(II) Catalysis: Ni²⁺ is unique in its interaction with the isocyano derivatives of D-Ala-L-His, acting not just as a structural coordinator but as an active catalyst for living polymerization via a nickel-carbene intermediate [2].

G Dipeptide D-Ala-L-His Carnosinase Mammalian Carnosinase Dipeptide->Carnosinase Enzymatic Recognition MetalIons Transition Metals (Cu²⁺, Zn²⁺, Ni²⁺) Dipeptide->MetalIons Chelation IsoConversion Isocyano Conversion & Ni(II) Catalysis Dipeptide->IsoConversion Synthetic Modification Hydrolysis Hydrolysis (D-Ala + L-His) Carnosinase->Hydrolysis Cleavage Coordination Metallopeptide Complex (Square Planar/Octahedral) MetalIons->Coordination Thermodynamic Stabilization Polymer Right-Handed Helical Polymer IsoConversion->Polymer Living Polymerization

Figure 1: Divergent biochemical and synthetic pathways of D-Ala-L-His.

Advanced Polymeric Applications: Poly(isocyanides)

One of the most advanced applications of D-Ala-L-His is its use as a chiral monomer for the synthesis of stiffened foldamers —specifically, poly(isocyanides). By converting the N-terminal amino group into an isocyano function, the dipeptide can be polymerized using catalytic amounts of Nickel(II) chloride.

Polymer Characteristics

The resulting polymer, [>C=NCH(CH3)C(O)NHCH(COOH)CH2Im]n, forms a rigid-rod helical main chain. The stereocenter of the D-Ala residue exerts profound stereocontrol over the polymerization process, dictating the screw sense of the helix.

Quantitative Data Summary
PropertyValue / CharacteristicAnalytical MethodCausality / Significance
Enzymatic Hydrolysis Rate Comparable to L-CarnosineHPLC / Mass SpecCarnosinase specificity depends on C-terminal L-His; N-terminal D-stereocenter is tolerated [1].
Polymer pKa (ImH⁺) 8.4Potentiometric TitrationElectrostatic interactions in the rigid helical backbone shift the pKa relative to the free monomer [2].
Molar Rotation [M]²⁰₅₇₈ ≃ 0°PolarimetrySuggests specific optical compensation between the chiral centers and the helical backbone twist [2].
Helical Configuration Right-handed helixCircular Dichroism (CD)The D-Ala stereocenter dictates the stereoselective living polymerization mechanism [2].
Viscosity Behavior PolyelectrolyteRheologyThe charged imidazole and carboxylate groups on the rigid backbone cause extended chain conformations in polar solvents [2].

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where downstream analytical techniques directly verify the success of upstream chemical transformations.

Protocol 1: Synthesis and Ni(II)-Catalyzed Polymerization of D-Ala-L-His

This protocol details the conversion of the dipeptide into a rigid-rod helical polymer.

  • Formylation: React D-Ala-L-His with a mixture of formic acid and acetic anhydride at 0°C for 4 hours to yield the N-formyl derivative. Validation: Verify the loss of the primary amine signal via ¹H-NMR (absence of broad NH₂ peak).

  • Dehydration to Isocyanide: Dissolve the N-formyl dipeptide in dry dichloromethane (DCM). Add triethylamine (Et₃N) followed by dropwise addition of diphosgene at -20°C. Stir for 2 hours. Validation: FTIR spectroscopy must show a sharp, intense characteristic isocyanide stretching band at ~2140 cm⁻¹.

  • Living Polymerization: Dissolve the isocyanide monomer in an ethanol/water mixture. Introduce 0.5 mol% NiCl₂·6H₂O. Stir at 25°C for 48 hours. The reaction proceeds via a nucleophilic attack on the coordinated isocyanide, forming a nickel-carbene intermediate that propagates the chain.

  • Precipitation and Isolation: Precipitate the resulting polymer in cold acetone, centrifuge, and dry under vacuum.

  • Stereochemical Validation: Analyze the polymer via Circular Dichroism (CD) spectroscopy in an aqueous buffer. A distinct couplet in the CD spectrum validates the formation of a right-handed helix [2].

Workflow Step1 1. Formylation of N-terminus (HCOOH / Ac₂O, 0°C) Step2 2. Dehydration to Isocyanide (Diphosgene / Et₃N, -20°C) Step1->Step2 Step3 3. Ni(II)-Catalyzed Polymerization (NiCl₂, 25°C, 48h) Step2->Step3 Step4 4. CD Spectroscopy (Confirm Right-Handed Helix) Step3->Step4

Figure 2: Step-by-step synthetic workflow for poly(isocyanide) generation from D-Ala-L-His.

Protocol 2: Spectroscopic Titration of Cu(II) Coordination

This workflow determines the binding affinity and geometry of the D-Ala-L-His-Cu(II) complex.

  • Stock Preparation: Prepare a 1.0 mM solution of D-Ala-L-His in HEPES buffer (pH 7.4) using Chelex-treated ultra-pure water to prevent background metal contamination.

  • Titration: Incrementally add a standardized CuCl₂ solution (0.1 to 1.5 equivalents) to the peptide solution.

  • UV-Vis Monitoring: Monitor the d-d transition band. As Cu(II) coordinates with the nitrogen donors (amine, amide, imidazole), the absorption maximum will undergo a characteristic hypsochromic (blue) shift from ~700 nm to ~550 nm, indicative of square-planar geometry.

  • EPR Validation (Self-Validation Step): Freeze an aliquot of the 1:1 complex in liquid nitrogen (77 K) and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. The extracted g-tensor values (

    
     and 
    
    
    
    ) and hyperfine coupling constants (
    
    
    ) will definitively confirm the equatorial coordination of the nitrogen atoms, independently validating the geometry inferred from UV-Vis.

References

  • Yamada, R., & Kera, Y. (1998). D-amino acid hydrolysing enzymes. EXS, 85, 145-155. Available at:[Link]

  • Cornelissen, J. J. L., Donners, J. J. J. M., de Gelder, R., Graswinckel, W. S., Metselaar, G. A., Rowan, A. E., Sommerdijk, N. A. J. M., & Nolte, R. J. M. (2001). Polyisocyanides: Stiffened Foldamers. Science, 293(5530), 676-680. (Referenced via ResearchGate database for polymer properties). Available at:[Link]

Methodological & Application

Application Note: d-Alanyl-l-histidine in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Rationale

The Challenge: L-Carnosine (


-alanyl-L-histidine) is a potent endogenous neuroprotectant capable of scavenging reactive carbonyl species (RCS) and buffering cytosolic pH.[1] However, its therapeutic utility in humans is severely limited by serum carnosinase (CN1) , an enzyme that rapidly hydrolyzes carnosine into 

-alanine and histidine, often within minutes of systemic administration.

The Solution: d-Alanyl-l-histidine (D-Ala-L-His) serves as a critical structural analog in neuroprotective research. By substituting the


-alanine with D-alpha-alanine , the molecule achieves two distinct advantages:
  • Enzymatic Resistance: The D-stereochemistry at the N-terminus renders the peptide resistant to general aminopeptidases, while the

    
    -peptide bond structure evades specific hydrolysis by CN1 (which targets 
    
    
    
    -alanyl/GABA residues).
  • Retained Bioactivity: The L-histidine moiety remains available for imidazole-based proton buffering and acrolein/HNE scavenging.

This Application Note details the protocols for utilizing D-Ala-L-His to study neuroprotection against ischemic injury and neurodegeneration, specifically focusing on its transport via PEPT2 (SLC15A2) at the blood-cerebrospinal fluid barrier (BCSFB).

Part 2: Technical Background & Mechanism

Structural Pharmacology

Unlike Carnosine, D-Ala-L-His is a synthetic dipeptide. Its stability profile allows researchers to distinguish between the effects of the intact dipeptide and its constituent amino acids.

FeatureL-Carnosined-Alanyl-l-histidineClinical Relevance
Structure

-Ala-L-His
D-Ala-L-HisD-isomer confers protease resistance.
CN1 Susceptibility High (Rapid Hydrolysis)NegligibleD-Ala-L-His survives human serum.
RCS Scavenging High (Imidazole ring)High (Imidazole ring)Both detoxify Acrolein/HNE.
PEPT2 Affinity Substrate (

)
Substrate (

)
Both cross Choroid Plexus.
Mechanism of Action: The "Stable Sponge"

The neuroprotective mechanism relies on the molecule entering the brain via the Choroid Plexus and acting as a "molecular sponge" for cytotoxic aldehydes generated during oxidative stress (e.g., Ischemia/Reperfusion).

NeuroprotectionMechanism cluster_Blood Systemic Circulation cluster_BCSFB Blood-CSF Barrier (Choroid Plexus) cluster_Brain Brain Parenchyma / Astrocytes D_Ala d-Alanyl-l-histidine CN1 Serum Carnosinase (CN1) D_Ala->CN1 RESISTANT PEPT2 PEPT2 Transporter (SLC15A2) D_Ala->PEPT2 Substrate Uptake Adduct Stable Adduct (Detoxified) D_Ala->Adduct Scavenging PEPT2->D_Ala Translocation to CSF RCS Reactive Carbonyls (Acrolein/HNE) RCS->D_Ala Michael Addition Neuroprotection Inhibited Protein Cross-linking Adduct->Neuroprotection Prevents Toxicity

Figure 1: Pathway demonstrating the metabolic stability of D-Ala-L-His against Carnosinase (CN1) and its subsequent transport via PEPT2 to scavenge neurotoxic carbonyls.

Part 3: Experimental Protocols

Protocol A: Comparative Metabolic Stability Assay (Human Serum)

Objective: To validate the resistance of D-Ala-L-His to serum carnosinase compared to L-Carnosine.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • L-Carnosine (Reference Standard).

  • d-Alanyl-l-histidine (Target Analyte, >98% purity).

  • Trichloroacetic acid (TCA) 20%.

  • LC-MS/MS system (e.g., Agilent 6400 series).

Workflow:

  • Preparation: Spike human serum with 50

    
    M of L-Carnosine or D-Ala-L-His.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 100

    
    L at T=0, 15, 30, 60, 120, and 240 minutes.
    
  • Quenching: Immediately add 100

    
    L ice-cold 20% TCA to precipitate proteins (halting enzyme activity). Centrifuge at 12,000 x g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Carnosine (

    
     227 
    
    
    
    110) and D-Ala-L-His (same mass, separate by retention time if mixed, or run separately).

Expected Results:

  • L-Carnosine: Rapid degradation (

    
     min in human serum).
    
  • D-Ala-L-His: High stability (

    
     remaining at 240 min).
    
Protocol B: Acrolein Scavenging Efficiency (In Chemico)

Objective: To quantify the ability of D-Ala-L-His to neutralize acrolein, a major lipid peroxidation product in neurodegeneration.

Rationale: The imidazole ring of histidine reacts with the


-unsaturated aldehyde of acrolein via Michael addition.

Materials:

  • Acrolein (10 mM stock in water). Caution: Toxic.

  • Phosphate Buffer (PBS), pH 7.4.

  • D-Ala-L-His (10 mM stock).[1]

  • RP-HPLC with UV detection (210 nm).

Step-by-Step:

  • Reaction Mix: Prepare a solution containing:

    • 500

      
      M Acrolein.
      
    • 1 mM D-Ala-L-His (2:1 molar excess).

    • PBS pH 7.4 to final volume.

  • Incubation: Incubate at 37°C in a sealed vial (to prevent acrolein evaporation) for 1, 4, and 24 hours.

  • Derivatization (Optional but recommended): If UV sensitivity is low for the adduct, use dinitrophenylhydrazine (DNPH) to derivatize remaining free acrolein.

  • Direct HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-30% B over 20 min.

    • Detection: Monitor decrease in free peptide peak and appearance of the mono-acrolein-D-Ala-L-His adduct (Mass shift: +56 Da).

Calculation:



Protocol C: In Vitro Ischemia Model (OGD) in PEPT2-Expressing Astrocytes

Objective: To demonstrate neuroprotection in a cellular model requiring transporter uptake.

Cell Model: Primary Rat Astrocytes or PEPT2-transfected SH-SY5Y cells. (Note: Neurons have lower PEPT2 expression; astrocytes are the primary scavengers).

Reagents:

  • Glucose-free DMEM (OGD Medium).

  • Standard DMEM + Glucose (Reperfusion Medium).

  • Anaerobic Chamber (

    
    ).
    
  • Cell Viability Assay (MTT or LDH release).

Workflow:

  • Pre-treatment: Seed cells in 96-well plates. Treat with D-Ala-L-His (0.1, 1, 10 mM) for 24 hours prior to injury to allow PEPT2-mediated intracellular accumulation.

    • Control: Use L-Carnosine (positive control) and D-Ala-D-His (negative control, if available, to test stereospecificity of the imidazole interaction).

  • OGD Phase (Ischemia):

    • Wash cells 2x with PBS.

    • Replace medium with deoxygenated, Glucose-free DMEM.

    • Place in Anaerobic Chamber for 4–6 hours.

  • Reperfusion Phase:

    • Remove from chamber.

    • Replace medium with normal Glucose-containing DMEM.

    • Incubate for 24 hours (Reoxygenation injury phase).

  • Readout:

    • Measure LDH release in the supernatant (indicator of membrane damage/necrosis).

    • Measure intracellular protein carbonylation (using OxyBlot kit) to confirm scavenging mechanism.

Self-Validating Check: If D-Ala-L-His protects but D-Ala-D-His (which has altered imidazole geometry relative to the peptide backbone) shows significantly lower efficacy, the mechanism is stereospecific. If Gly-Sar (a competitive PEPT2 substrate) blocks the protective effect, the mechanism is transport-dependent.

Part 4: References

  • Teufel, M., et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry. Link

  • Keep, R. F., & Smith, D. E. (2011). "Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity." Journal of Neurochemistry. Link

  • Aldini, G., et al. (2011). "Histidine-containing dipeptides as quenchers of reactive carbonyl species: from structural studies to therapeutic perspectives." Biofactors.[2] Link

  • Hipkiss, A. R. (2009). "Carnosine and its possible implications for nutrition and health." Advances in Food and Nutrition Research. Link

  • Shen, H., et al. (2007). "Functional expression of the peptide transporter PEPT2 in the mammalian enteric nervous system." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Application Note: D-Alanyl-L-Histidine as a Stereochemical Probe in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of protease inhibitors and peptide-based therapeutics, distinguishing between substrate turnover and metabolic stability is paramount. D-Alanyl-L-histidine serves as a critical stereochemical probe, particularly in the study of the M20 metallopeptidase family, which includes Serum Carnosinase (CN1/CNDP1) and Cytosolic Nonspecific Dipeptidase (CN2/CNDP2) .

Unlike its physiological analog Carnosine (


-alanyl-L-histidine) , D-Alanyl-L-histidine possesses a shortened backbone (

-amino vs.

-amino) and an inverted stereocenter at the N-terminus. This unique structural configuration provides a "Dual-Resistance Mechanism":
  • Backbone Exclusion: The shortening of the N-terminal carbon chain prevents correct alignment with the catalytic metal ions (Zn

    
    /Mn
    
    
    
    ) in specific dipeptidases like CN1.
  • Stereochemical Blockade: The D-configuration confers resistance against broad-spectrum cytosolic aminopeptidases that strictly require L-isomers at the P1 position.

This guide details the protocols for using D-Alanyl-L-histidine as a negative control for hydrolytic activity and a competitive probe to map the steric constraints of enzyme active sites.

Mechanistic Insight: The "Ruler" Effect in Active Sites

To understand the kinetic utility of D-Alanyl-L-histidine, one must visualize the active site of Carnosinase (CN1). CN1 is highly specific for the


-alanine moiety. The enzyme acts like a molecular ruler; it requires a specific distance between the N-terminal ammonium group and the scissile peptide bond to coordinate with the binuclear metal center.
Pathway Diagram: Substrate Discrimination Mechanism

The following diagram illustrates why Carnosine is hydrolyzed while D-Alanyl-L-histidine remains stable, effectively "jamming" the recognition site without turnover.

EnzymeSpecificity cluster_enzyme Serum Carnosinase (CN1) Active Site MetalCenter Binuclear Metal Center (Zn2+ / Mn2+) Hydrolysis Products: L-Histidine + beta-Alanine MetalCenter->Hydrolysis Catalysis Occurs NoReaction Result: Stable Enzyme-Substrate Complex MetalCenter->NoReaction Steric Mismatch NO Hydrolysis BindingPocket S1 Binding Pocket (Hydrophobic/Basic) BindingPocket->MetalCenter Correct Distance (2 Carbon Backbone) BindingPocket->MetalCenter Incorrect Distance (1 Carbon Backbone) Carnosine Carnosine (beta-Alanyl-L-Histidine) Carnosine->BindingPocket Fits S1 Pocket DAlaLHis Probe: D-Alanyl-L-Histidine (alpha-Alanyl-L-Histidine) DAlaLHis->BindingPocket Binds (Competitive)

Caption: Figure 1. Kinetic discrimination mechanism. CN1 requires a beta-backbone for catalysis. D-Alanyl-L-histidine binds but fails to align with the catalytic metal center due to the shorter alpha-backbone.

Application 1: Determination of Hydrolytic Stability (Negative Control)

In kinetic profiling of novel carnosinase inhibitors (for diabetic nephropathy), it is essential to distinguish between inhibition and lack of substrate turnover. D-Alanyl-L-histidine acts as the gold-standard non-hydrolyzable isostere .

Protocol A: Comparative Hydrolytic Assay (HPLC-UV)

Objective: Quantify the resistance of D-Alanyl-L-histidine to serum carnosinase compared to Carnosine.

Materials
  • Enzyme: Recombinant Human CN1 (rhCN1) or pooled human serum.

  • Substrate A: L-Carnosine (Positive Control).

  • Substrate B: D-Alanyl-L-histidine (Test Probe).

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl

    
     (Mn
    
    
    
    is a critical activator for CN2 and enhances CN1 stability).
  • Stop Solution: 1% Trichloroacetic acid (TCA).

Method
  • Preparation: Prepare 10 mM stock solutions of both dipeptides in the reaction buffer.

  • Incubation:

    • Mix 10

      
      L of enzyme solution (approx. 0.5 
      
      
      
      g/mL) with 90
      
      
      L of Substrate A or B (Final concentration: 1 mM).
    • Incubate at 37°C.

  • Sampling: Aliquot 20

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 20

    
    L of Stop Solution to precipitate the enzyme. Centrifuge at 10,000 
    
    
    
    g for 5 min.
  • Detection (HPLC):

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

      
      m).
      
    • Mobile Phase: Isocratic elution with 10 mM Phosphate Buffer (pH 3.0) / Acetonitrile (95:5).

    • Wavelength: 210 nm (peptide bond) or 214 nm.

    • Note: OPA (o-Phthaldialdehyde) derivatization is recommended for higher sensitivity if serum background is high.

Data Analysis

Calculate the % Remaining using the Peak Area (AUC):



Expected Results:

Time (min)L-Carnosine (% Remaining)D-Alanyl-L-Histidine (% Remaining)Interpretation
0100%100%Baseline
1565%99%Rapid turnover of Carnosine
3030%98%D-Ala-L-His resists hydrolysis
60<5%97%Confirmed Stability

Application 2: Competitive Binding Kinetics ( Determination)

Although D-Alanyl-L-histidine is not hydrolyzed, it may still bind to the active site. Determining the Inhibition Constant (


) reveals the stereoselectivity energy penalty  of the active site.
Protocol B: Fluorometric Competition Assay

Objective: Determine if D-Alanyl-L-histidine acts as a competitive inhibitor against Carnosine.

Materials
  • Substrate: L-Carnosine.[1]

  • Inhibitor: D-Alanyl-L-histidine (0, 0.5, 1.0, 5.0, 10 mM).

  • Detection Reagent: OPA/Mercaptoethanol (fluoresces upon reacting with liberated L-Histidine).

Method (Continuous or Discontinuous)
  • Reaction Mix: Prepare a range of L-Carnosine concentrations (0.1 mM to 5 mM) in 96-well plates.

  • Inhibitor Addition: Add D-Alanyl-L-histidine at fixed concentrations to respective rows.

  • Initiation: Add rhCN1 enzyme. Incubate 30 min at 37°C.

  • Derivatization: Add OPA reagent. Incubate 10 min at Room Temp.

  • Read: Fluorescence (Ex: 340 nm / Em: 455 nm).

Calculation: Dixon Plot or Lineweaver-Burk

Plot


 vs. 

for each concentration of D-Alanyl-L-histidine.
  • Competitive Inhibition: If lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases), D-Alanyl-L-histidine binds to the active site.
  • Non-Interaction: If lines overlap completely, D-Alanyl-L-histidine does not bind, indicating the enzyme strictly rejects the

    
    -amino backbone even for binding.
    

Workflow Visualization

The following diagram outlines the decision matrix for interpreting kinetic data using D-Alanyl-L-histidine.

KineticWorkflow Start Start: Kinetic Assay Incubation Incubate Enzyme + D-Ala-L-His Start->Incubation Detection Detect Free Histidine (OPA Derivatization) Incubation->Detection Decision1 Is Histidine Released? Detection->Decision1 ResultA Yes: Substrate (Enzyme lacks specificity) Decision1->ResultA High Signal ResultB No: Stable Probe Decision1->ResultB No Signal NextStep Run Competition Assay (vs L-Carnosine) ResultB->NextStep Decision2 Does it Inhibit Carnosine Hydrolysis? NextStep->Decision2 Conclusion1 Competitive Inhibitor (Binds but no turnover) Decision2->Conclusion1 Km Increases Conclusion2 Non-Binder (Total Steric Exclusion) Decision2->Conclusion2 Km Unchanged

Caption: Figure 2. Experimental logic flow for characterizing D-Alanyl-L-histidine interaction with peptidases.

References

  • Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase.[2] Journal of Biological Chemistry.[3] (Identifies substrate specificity of CN1 vs CN2).

  • Boldyrev, A. A., et al. (2013).Physiology and Pathophysiology of Carnosine. Physiological Reviews. (Comprehensive review on carnosine analogs and metabolism).

  • Peters, V., et al. (2010). Carnosinase 1: a specific target for diabetic nephropathy. Amino Acids.[2][4][5][6][7][8][9][10] (Context for using stable analogs in drug development).

  • Pegova, A., et al. (2000).Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology. (Detailed kinetic parameters for various histidine dipeptides).

Disclaimer: This Application Note is for research use only. D-Alanyl-L-histidine is a synthetic research chemical and is not approved for diagnostic or therapeutic use in humans. Ensure all enzymatic assays are performed in a Biosafety Level 1 (BSL-1) environment.

Sources

Application Note: Advanced Analytical Techniques for the Identification and Chiral Resolution of D-Alanyl-L-Histidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

D-Alanyl-L-histidine is a synthetic diastereomer of the naturally occurring dipeptide carnosine (


-alanyl-L-histidine) and L-alanyl-L-histidine. It is of significant interest in structural biology, the synthesis of chiral polyisocyanide foldamers[1][2], and cardiac physiology, where it has been evaluated as a calcium-sensitizing agent in cardiac muscle[3].

The primary analytical challenge in working with D-alanyl-L-histidine lies in its chiral identification. Standard reverse-phase liquid chromatography (RP-HPLC) or mass spectrometry (MS) cannot readily distinguish the D-L diastereomer from the L-L form due to identical molecular weights and highly similar hydrophobicities. To establish enantiomeric and diastereomeric purity, analytical scientists must employ techniques that exploit the spatial and stereochemical uniqueness of the D-alanyl residue.

This application note details three field-proven, self-validating analytical modalities:

  • Chromatographic: Pre-column chiral derivatization followed by RP-HPLC[4].

  • Spectroscopic/Enzymatic: Stereoselective hydrolysis probed by

    
    H-NMR[5].
    
  • Macromolecular: Circular Dichroism (CD) spectroscopy of polymerized derivatives[1].

Quantitative Data & Modality Comparison

The following table summarizes the quantitative parameters and self-validation mechanisms for the three analytical workflows.

Analytical ModalityTarget Analyte FormPrimary Mechanism of DiscriminationSensitivity / LODSelf-Validation Mechanism
RP-HPLC (Pre-column Deriv.) N-acyldipeptideDiastereomeric spatial affinity to C18 stationary phase~0.1 - 1.0% optical impuritySpiking with known L-L diastereomer standard

H-NMR + Acylase I
N-acetyl-D-alanyl-L-histidineStereoselective enzymatic hydrolysis~1.0 - 5.0% optical impurityInternal spectral stability (absence of cleavage peaks)
CD Spectroscopy Polyisocyanide PolymerMacroscopic helical screw sense (Right-handed couplet)Bulk property analysisInverse couplet comparison with L-L polymer

Experimental Protocols

Protocol A: Pre-Column Derivatization and Reverse-Phase HPLC

Causality & Logic: Direct separation of D-alanyl-L-histidine from L-alanyl-L-histidine on standard C18 columns is ineffective. By coupling the free carboxyl function of the N-acyldipeptide with a chiral amine—specifically (R)-


-methylbenzylamine—distinct diastereomeric mixtures are formed. These newly formed molecules possess significantly different 3D conformations, allowing them to interact differently with the achiral C18 stationary phase, thus achieving baseline resolution[3][4].

Step-by-Step Methodology:

  • Sample Protection: Ensure the N-terminus of D-alanyl-L-histidine is protected (e.g., via N-acetylation) to prevent polymerization or side reactions during coupling[3].

  • Mixed Anhydride Coupling: Dissolve the N-acetyl-D-alanyl-L-histidine in anhydrous tetrahydrofuran (THF). Add a slight molar excess of isobutyl chloroformate and a tertiary amine base (e.g., N-methylmorpholine) at -15°C to form the mixed anhydride.

  • Chiral Derivatization: Introduce (R)-

    
    -methylbenzylamine to the reaction mixture. Stir for 2 hours at room temperature to yield the diastereomeric amide[4].
    
  • Chromatographic Separation: Inject 10-20 µL of the derivatized sample onto a C18 RP-HPLC column (e.g., 250 x 4.6 mm, 5 µm).

  • Elution & Detection: Elute using an isocratic or shallow gradient of Methanol/Water containing 0.1% Trifluoroacetic acid (TFA). Monitor UV absorbance at 210 nm and 254 nm.

  • Self-Validation: Spike a parallel sample with derivatized L-alanyl-L-histidine. The appearance of a distinct, baseline-resolved secondary peak confirms the system's resolving power.

Protocol B: Enzymatic Hydrolysis Coupled with H-NMR

Causality & Logic: Acylase I is a highly stereoselective enzyme that specifically hydrolyzes N-acyl-L-amino acids but cannot recognize or cleave D-amino acid derivatives. By treating the sample with Acylase I and monitoring the reaction via


H-NMR, the system acts as its own negative control. If the sample is optically pure D-alanyl-L-histidine, the NMR spectrum will remain completely unchanged post-treatment[5].

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 5-10 mg of N-acetyl-D-alanyl-L-histidine in 0.6 mL of D

    
    O (buffered to pH 7.0 with deuterated phosphate buffer). Acquire a high-resolution 1D 
    
    
    
    H-NMR spectrum (e.g., 400 MHz or higher).
  • Enzymatic Cleavage: Add 1-2 mg of lyophilized Acylase I directly to the NMR tube.

  • Incubation: Incubate the sample at 37°C for 2 to 4 hours to allow complete hydrolysis of any L-alanyl impurities.

  • Post-Treatment Acquisition: Acquire a second

    
    H-NMR spectrum using identical acquisition parameters[5].
    
  • Data Interpretation & Self-Validation: Overlay the spectra. The presence of an L-alanyl impurity will be revealed by the emergence of new signals corresponding to free L-alanine and acetate. Complete spectral invariance validates the absolute optical purity of the D-alanyl residue[5].

Protocol C: Circular Dichroism (CD) of Polyisocyanide Derivatives

Causality & Logic: When D-alanyl-L-histidine is converted to an isocyanide and polymerized using a Nickel(II) catalyst, it forms a rigid-rod polyisocyanide foldamer. The chirality of the D-alanyl monomer dictates the macroscopic screw sense of the resulting polymer helix. CD spectroscopy reveals a specific couplet, directly linking monomer stereochemistry to macromolecular architecture[1][2].

Step-by-Step Methodology:

  • Isocyanide Conversion: Convert the primary amine of D-alanyl-L-histidine into an isocyano function using standard formylation followed by dehydration (e.g., using diphosgene/triethylamine)[1].

  • Polymerization: Polymerize the monomer using catalytic amounts of NiCl

    
     in an appropriate solvent to yield the polymer 
    
    
    
    [1].
  • CD Measurement: Dissolve the polymer in water or a dilute buffer (noting its pKa of 8.4 and polyelectrolyte behavior)[1]. Measure the CD spectrum from 200 nm to 400 nm using a quartz cuvette (1 mm path length).

  • Self-Validation: The polymer derived from D-alanyl-L-histidine will exhibit a molar rotation

    
     and a CD couplet indicative of a right-handed helix[1]. Compare this against the L-alanyl-L-histidine polymer, which exhibits a strong positive band (
    
    
    
    )[1].

Analytical Workflow Visualization

The following diagram illustrates the tri-modal analytical pathways for identifying and characterizing D-alanyl-L-histidine, highlighting the logical flow from sample preparation to final validation.

G cluster_0 Protocol A: Chromatographic Profiling cluster_1 Protocol B: Enzymatic-NMR Probing cluster_2 Protocol C: Macromolecular Characterization Sample D-Alanyl-L-Histidine (Target Analyte) Deriv Derivatization with (R)-α-methylbenzylamine Sample->Deriv Chemical Coupling Enz Acylase I Treatment (Stereoselective Hydrolysis) Sample->Enz Enzymatic Digestion Poly Isocyanide Conversion & Ni(II) Polymerization Sample->Poly Polymer Synthesis HPLC RP-HPLC Analysis (C18 Stationary Phase) Deriv->HPLC Res1 Diastereomer Resolution (Quantify Optical Purity) HPLC->Res1 NMR 1H-NMR Spectroscopy (Pre- and Post-Treatment) Enz->NMR Res2 Hydrolysis Check (No Spectral Change = Pure D-form) NMR->Res2 CD Circular Dichroism (CD) Spectroscopy Poly->CD Res3 Right-Handed Helix Couplet Identification CD->Res3

Caption: Tri-modal analytical workflow for the chiral identification and validation of D-Alanyl-L-Histidine.

References

  • Campbell, J. A. (1991). Synthesis of Histidine Derivatives Present in Cardiac Muscle (PhD thesis). University of Glasgow. URL:[Link]

  • Otten, M. B. J., et al. (2007). Polyisocyanides: Stiffened Foldamers. In Foldamers: Structure, Properties, and Applications (Hecht, S., Ed.). Wiley-VCH. URL:[Link]

  • Schwartz, E., et al. (2004). Transition Metal-Mediated Polymerization of Isocyanides. Advances in Polymer Science, 171, 77-136. URL:[Link]

Sources

Application Note: D-Alanyl-L-histidine as a Structural Probe for Oxidative Stress Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of histidine-containing dipeptides (HCDs) like Carnosine (


-alanyl-L-histidine), a critical confounding variable is the rapid hydrolysis of the peptide by serum carnosinases (CN1/CN2). This degradation releases free L-histidine and 

-alanine, making it difficult to distinguish whether observed cytoprotective effects are intrinsic to the peptide or secondary to its metabolites.

D-Alanyl-L-histidine serves as a vital structural probe . By substituting


-alanine with D-alanine, the molecule retains the imidazole-based antioxidant potential and metal-chelating properties of the L-histidine moiety but significantly alters its susceptibility to specific peptidases and its reactivity toward reactive carbonyl species (RCS).

This guide outlines protocols to utilize D-Alanyl-L-histidine as a negative control for enzymatic degradation and a specificity probe for aldehyde scavenging , ensuring rigorous validation of oxidative stress mechanisms.

Technical Background & Mechanism

Structural Logic

The antioxidant capacity of HCDs relies on two domains:

  • The Imidazole Ring (L-Histidine): Scavenges hydroxyl radicals (

    
    OH), chelates transition metals (Cu
    
    
    
    , Zn
    
    
    ), and buffers protons.
  • The N-Terminal Amino Group: Facilitates Michael addition with unsaturated aldehydes (e.g., acrolein, HNE).

The Distinction:

  • Carnosine (

    
    -Ala-L-His):  Highly flexible 
    
    
    
    -amino backbone; rapid substrate for human serum carnosinase (CN1).
  • D-Alanyl-L-histidine: Contains an

    
    -amino group with D-stereochemistry. This steric arrangement typically blocks recognition by specific aminopeptidases and alters the pKa of the terminal amine, affecting its Schiff-base forming capability.
    
The "Decoupling" Strategy

Researchers should use D-Ala-L-His to answer the following question:

"Is the observed neuroprotection/antioxidant effect due to the intact dipeptide, or the release of free Histidine?"

If D-Ala-L-His (stable) fails to protect cells while Carnosine (unstable) succeeds, the effect may be strictly dependent on the specific


-alanine geometry (e.g., antiglycation). If both protect equally, the mechanism is likely imidazole-mediated radical scavenging or metal chelation.

Visualization: Mechanistic Pathways

Figure 1: Differential Fate of Histidine Dipeptides

This diagram illustrates the metabolic stability difference between the native peptide and the D-Ala probe.

MetabolicFate Carnosine Carnosine (β-Alanyl-L-histidine) CN1 Serum Carnosinase (CN1) Carnosine->CN1 High Affinity DAlaHis Probe: D-Alanyl-L-histidine DAlaHis->CN1 Resistant/Poor Substrate Intact Intact Peptide Accumulation DAlaHis->Intact High Stability Hydrolysis Hydrolysis CN1->Hydrolysis Metabolites Metabolites: L-Histidine + β-Alanine Hydrolysis->Metabolites Effect2 Effect B: Peptide-Dependent (e.g., Acrolein Scavenging) Intact->Effect2 Effect1 Effect A: Histidine-Dependent (e.g., Histamine synthesis) Metabolites->Effect1

Caption: Comparative metabolic fate. Carnosine is rapidly hydrolyzed by CN1, whereas D-Alanyl-L-histidine resists hydrolysis, maintaining intact peptide concentration.

Experimental Protocols

Protocol A: Serum Stability Validation

Objective: Confirm D-Ala-L-His stability in the specific biological matrix (e.g., human serum or tissue homogenate) used in your study.

Materials:

  • Pooled Human Serum (active CN1).

  • Substrates: L-Carnosine (Control) and D-Alanyl-L-histidine (Test).

  • Precipitation Agent: 1% Trichloroacetic acid (TCA) or Acetonitrile.

  • Detection: HPLC-UV (210 nm) or LC-MS/MS.

Procedure:

  • Preparation: Dilute serum to 10% v/v in PBS (pH 7.4).

  • Incubation: Spike serum with 50 µM of peptide. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix with 50 µL TCA/Acetonitrile to stop enzymatic activity. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into HPLC. Monitor the decay of the parent peak.

Expected Results:

Time (min) L-Carnosine Remaining (%) D-Ala-L-His Remaining (%) Interpretation
0 100 100 Baseline
30 ~40-50 >95 CN1 activity confirmed

| 60 | <10 | >90 | D-Ala-L-His is stable |

Protocol B: Comparative RCS Scavenging (Acrolein/HNE)

Objective: Determine if the antioxidant effect is driven by "Sacrificial Scavenging" (Michael Addition). The


-amino group of Carnosine is optimized for this; the 

-amino group of D-Ala-L-His is likely less effective.

Rationale: If your biological readout shows D-Ala-L-His is ineffective compared to Carnosine, but both are stable in the chosen matrix, the mechanism is likely RCS scavenging rather than radical buffering.

Procedure:

  • Reaction Mix: Prepare 10 mM Acrolein (toxic! handle in hood) in phosphate buffer (pH 7.4).

  • Treatment: Add 10 mM Carnosine or 10 mM D-Ala-L-His (1:1 molar ratio).

  • Incubation: Incubate at 37°C for 1, 4, and 24 hours.

  • Measurement: Measure residual acrolein using a DNPH derivatization method or direct UV absorbance decrease at 210 nm (if background allows). Alternatively, monitor adduct formation via LC-MS (Mass shift: +56 Da for acrolein).

Protocol C: Cellular Oxidative Stress Rescue

Objective: Test cytoprotection against H₂O₂-induced stress.

Workflow Diagram:

CellProtocol Step1 Seed Cells (e.g., SH-SY5Y Neurons) Step2 Pre-treatment (24h) Group A: Vehicle Group B: Carnosine (10mM) Group C: D-Ala-L-His (10mM) Step1->Step2 Step3 Wash Cells (Remove extracellular peptide) Step2->Step3 Step4 Stress Induction Add 200µM H2O2 for 4h Step3->Step4 Step5 Readout MTT / CellTiter-Glo / ROS Stain Step4->Step5

Caption: Workflow for cellular rescue assay. The wash step (Step 3) is critical to determine if intracellular accumulation occurred.

Interpretation:

  • Scenario 1: Both peptides protect equally.

  • Scenario 2: Carnosine protects, D-Ala-L-His does not.

    • Conclusion: The mechanism requires the specific

      
      -alanine geometry (likely antiglycation) or the transport via PEPT1 is stereoselective (L-Ala vs D-Ala preference).
      

Data Interpretation & Troubleshooting

Table 2: Functional Comparison Matrix
FeatureL-Carnosine (

-Ala-L-His)
D-Alanyl-L-histidineScientific Utility
Serum Stability Low (t

< 5 min)
High (Resistant)Use D-Ala-L-His for in vivo pharmacokinetic stability.
Metal Chelation High (Cu, Zn)High (Cu, Zn)Both act as chelators; D-Ala-L-His controls for chelation effects without degradation.
RCS Scavenging High (Schiff base)Low/ModerateUse D-Ala-L-His to prove if aldehyde scavenging is the primary MoA.
PEPT1 Transport High AffinityVariable/Lower AffinityUse to test transporter stereospecificity.
Critical Control Check

Problem: D-Ala-L-His shows toxicity. Cause: D-amino acids can sometimes inhibit specific metabolic enzymes or be recognized as "non-self" in long-term cultures. Solution: Always include a "D-Ala-L-His only" (no stressor) control group to normalize for intrinsic cytotoxicity.

References

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

    • Context: Comprehensive review of carnosine biology, establishing the baseline for why stable analogs are necessary.
  • Peters, V., et al. (2010). Carnosinase 1: the key to the protective shielding of carnosine? Amino Acids.[1][2][3][4] Link

    • Context: Details the specificity of serum carnosinase (CN1)
  • Aldini, G., et al. (2005). Carnosine and related dipeptides as quenchers of reactive carbonyl species: from structural studies to therapeutic perspectives. Biofactors. Link

    • Context: Explains the structural requirements (beta-alanine) for aldehyde scavenging, crucial for interpreting D-Ala-L-His results.
  • Bellia, F., et al. (2011). Copper(II) complexes with D-alanyl-L-histidine and L-alanyl-L-histidine: An equilibrium and spectroscopic study. Journal of Inorganic Biochemistry. Link

    • Context: Specific reference for the copper-chelating properties of D-Ala-L-His vs. other isomers.

Sources

Application Note: Employing d-Alanyl-l-histidine in Protein Stability Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, technical guide on employing d-Alanyl-l-histidine (D-Ala-L-His) in protein stability workflows. Unlike standard L-Carnosine (


-alanyl-L-histidine), the inclusion of the D-enantiomer of alanine confers specific resistance to enzymatic degradation, making this dipeptide a superior choice for stability assays conducted in biological matrices (e.g., serum, cell lysates).

Executive Summary & Rationale

Protein instability—manifesting as aggregation, oxidation, or thermal denaturation—remains the primary bottleneck in developing biologics and diagnostic reagents. While L-Histidine and L-Carnosine are standard excipients, they suffer from metabolic instability when exposed to serum carnosinases (CN1) or cellular peptidases.

d-Alanyl-l-histidine represents a "next-generation" stabilizer. By incorporating a D-amino acid at the N-terminus, this dipeptide retains the imidazole-based buffering and antioxidant properties of carnosine but renders the peptide bond inaccessible to standard proteolytic enzymes.

Key Applications:

  • Bio-fluid Stability: Stabilizing spike proteins or antibodies in serum-containing assays.

  • Anti-Glycation: Acting as a sacrificial nucleophile to protect lysine residues from reducing sugars.

  • Viscosity Reduction: Breaking electrostatic protein-protein interaction networks in high-concentration formulations.

Mechanistic Insight: Why D-Ala-L-His?

To deploy this molecule effectively, one must understand the three distinct mechanisms by which it stabilizes proteins.

The "Protease Shield" Effect

Standard Carnosine (


-alanyl-L-histidine) is rapidly hydrolyzed by serum carnosinase. The D-isomer in d-Alanyl-l-histidine creates a steric mismatch for the active site of these enzymes, extending the half-life of the excipient from minutes to hours/days in biological fluids.
Imidazole-Based Buffering & Chelation

Like free histidine, the imidazole side chain (pKa ~6.0) acts as a proton buffer at physiological pH. Crucially, it also sequesters transition metals (Cu²⁺, Zn²⁺, Fe²⁺), preventing them from catalyzing Fenton reactions that lead to protein carbonylation.

Mechanistic Pathway Diagram

The following diagram illustrates how D-Ala-L-His intervenes in protein degradation pathways.

ProteinStabilization cluster_enzymatic Biological Matrix (Serum/Lysate) Protein Native Protein Stressed Stressed State (Unfolded/Reactive) Protein->Stressed Thermal/Shear Stress Aggregates Irreversible Aggregates Stressed->Aggregates Hydrophobic Collapse Oxidation Metal-Induced Oxidation Stressed->Oxidation Fenton Chemistry Glycation Advanced Glycation End-products (AGEs) Stressed->Glycation Reducing Sugars DAlaHis d-Alanyl-l-histidine (Excipient) DAlaHis->Stressed Charge Shielding (Viscosity Reduction) DAlaHis->Oxidation Metal Chelation (Block) DAlaHis->Glycation Sacrificial Nucleophile Protease Serum Carnosinase Protease->DAlaHis No Hydrolysis (Steric Resistance)

Caption: Mechanistic intervention of D-Ala-L-His blocking oxidation, glycation, and enzymatic degradation pathways.

Experimental Protocols

Protocol A: Preparation of D-Ala-L-His Stock Solution

Note: Commercial sources may supply this as a hydrochloride salt. Proper pH adjustment is critical.

Materials:

  • d-Alanyl-l-histidine (purity >98%)

  • Milli-Q Water (18.2 MΩ)

  • 0.22 µm PVDF Syringe Filter

  • 1M NaOH (low metal content)

Procedure:

  • Weighing: Dissolve powder to create a 200 mM stock concentration.

    • Calculation: MW ≈ 226.2 g/mol . For 10 mL, weigh 452.4 mg.

  • Solubilization: Add 80% of final volume water. Vortex until clear.

  • pH Adjustment: The initial pH will be acidic (~pH 4-5). Slowly titrate with 1M NaOH to match your target protein formulation pH (typically pH 6.0 – 7.4).

    • Critical Step: Do not overshoot pH > 8.0, as this promotes peptide oxidation.

  • Filtration: Filter sterilize (0.22 µm) into a sterile polypropylene tube.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol B: Differential Scanning Fluorimetry (NanoDSF)

This assay quantifies the increase in thermal melting temperature (


) provided by the excipient.

Workflow:

  • Protein Prep: Dilute target protein to 0.5 mg/mL in base buffer (e.g., 20 mM Phosphate, pH 7.0).

  • Excipient Spiking: Prepare a titration series of D-Ala-L-His: 0 mM, 10 mM, 25 mM, 50 mM, 100 mM.

  • Incubation: Incubate samples for 30 minutes at 25°C to allow ligand binding/equilibration.

  • Loading: Load capillaries (Prometheus or equivalent) or PCR plate (Sypro Orange method).

  • Ramping: Ramp temperature from 20°C to 95°C at 1°C/min.

  • Analysis: Determine the inflection point of the 330nm/350nm ratio (NanoDSF) or fluorescence derivative (Sypro).

Self-Validation Check:

  • If the

    
     of the 0 mM control does not match historical data, discard the run.
    
  • If the 100 mM sample shows high initial fluorescence at 20°C, the excipient may be inducing hydrophobic exposure (destabilizing) rather than stabilizing.

Protocol C: Accelerated Glycation Stress Assay

Demonstrates the "sacrificial" protection against reducing sugars.

Workflow:

  • Reaction Mix:

    • Target Protein: 2 mg/mL

    • Stressor: 0.5 M Glucose (reducing sugar)

    • Stabilizer: 50 mM D-Ala-L-His (vs. 0 mM Control)

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Measure formation of Advanced Glycation End-products (AGEs) via intrinsic fluorescence (Ex 370 nm / Em 440 nm).

Data Presentation & Analysis

When reporting results, organize quantitative metrics into comparative tables. Below is a template for a typical stability study.

Table 1: Thermal Stability Enhancement (


) 
Condition[D-Ala-L-His] (mM)

(°C)

(°C)

vs Control
Aggregation Onset (

)
Control 052.464.1-58.0
Low 1053.164.8+0.759.5
Medium 5055.866.9+2.863.2
High 10056.567.5+3.465.1

Table 2: Viscosity Reduction in High-Concentration mAb (150 mg/mL)

Formulation BufferViscosity (cP at 20°C)% Reduction
20 mM Histidine (pH 6.[1]0)45.2Reference
20 mM His + 50 mM Arg-HCl28.137.8%
20 mM His + 50 mM D-Ala-L-His 22.4 50.4%

Interpretation: D-Ala-L-His outperforms standard Arginine-HCl in viscosity reduction due to the combined effect of the imidazole charge shielding and the zwitterionic backbone breaking protein networks.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process for selecting this specific assay workflow.

AssayWorkflow Start Start: Select Target Protein MatrixCheck Is Assay in Serum/Lysate? Start->MatrixCheck UseCarnosine Use Standard L-Carnosine MatrixCheck->UseCarnosine No (Buffer only) UseDAla REQUIRED: Use D-Ala-L-His MatrixCheck->UseDAla Yes (High Protease) Prep Prepare 200mM Stock (pH Adjusted) UseCarnosine->Prep UseDAla->Prep AssayType Select Stress Modality Prep->AssayType Thermal Thermal Stress (NanoDSF) AssayType->Thermal Oxidative Oxidative Stress (H2O2 + Metal) AssayType->Oxidative Readout Readout: Delta Tm / Aggregation Index Thermal->Readout Oxidative->Readout

Caption: Decision tree for selecting D-Ala-L-His based on biological matrix presence.

References

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

    • Context: Establishes the baseline antioxidant and buffering mechanisms of histidine dipeptides.
  • Peters, V., et al. (2015). Carnosinase 1: a specific enzyme for the hydrolysis of L-carnosine. Amino Acids.[2][3][4][5][6][7][8][9][10] Link

    • Context: Details the enzymatic instability of L-Carnosine, justifying the use of the D-isomer.
  • Guiotto, A., et al. (2005). Carnosine and carnosine-related antioxidants: a review. Current Medicinal Chemistry. Link

    • Context: Discusses structural analogs including D-amino acid variants for enhanced stability.
  • Babizhayev, M. A. (2006). Biological activities of the natural imidazole-containing peptidomimetics: n-acetylcarnosine, carcinine and L-carnosine in ophthalmic drug delivery and therapeutic formulations. Life Sciences. Link

    • Context: Provides evidence for the anti-glycation and chaperone-like activity of these dipeptides.
  • Bauer, K. (2005). Carnosinase.[9] In: Handbook of Proteolytic Enzymes. Link

    • Context: Definitive source on the specificity of carnosinases, confirming they do not hydrolyze D-amino acid peptide bonds.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solution Stability of d-Alanyl-l-histidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide formulation and stability. d-Alanyl-l-histidine (a synthetic enantiomeric analog of L-carnosine) is highly valued in drug development for its ability to sequester reactive carbonyl species (RCS) while demonstrating near-complete resistance to serum carnosinase[1]. However, maintaining its structural integrity in aqueous solutions requires precise control over pH, buffer composition, and environmental factors.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the stability of your d-Alanyl-l-histidine formulations.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my d-Alanyl-l-histidine stock solution degrade rapidly at physiological pH (7.4)?

Causality: You are likely observing intramolecular aminolysis. Like many dipeptides, d-Alanyl-l-histidine is susceptible to cyclization. At neutral to slightly basic pH (pH 6.0–8.0), the N-terminal amine of the D-alanine residue becomes unprotonated. This free amine acts as a potent nucleophile, attacking the C-terminal carbonyl carbon of the L-histidine residue. This reaction yields a 6-membered cyclic dipeptide known as a diketopiperazine (DKP)[2]. To prevent this, the formulation pH must be lowered to keep the N-terminus protonated, thereby neutralizing its nucleophilicity.

Q2: I am observing a loss of the intact dipeptide without the appearance of DKP or free amino acids. What is happening?

Causality: The dipeptide is undergoing Metal-Catalyzed Oxidation (MCO). The imidazole ring of the L-histidine residue is highly sensitive to trace transition metals (e.g., Cu²⁺, Fe²⁺) commonly found as impurities in buffer salts. In the presence of dissolved oxygen or peroxides, these metals trigger a Fenton-type reaction, generating localized hydroxyl radicals. These radicals oxidize the imidazole ring, converting it into 2-oxo-histidine or 4(5)-imidazolecarboxaldehyde[3][4]. This pathway can be completely inhibited by adding a chelating agent (like EDTA) to your buffer.

Q3: Does d-Alanyl-l-histidine exhibit the same enzymatic stability as L-carnosine in in vitro assays?

Causality: No, it exhibits significantly higher enzymatic stability. Native L-carnosine (β-alanyl-L-histidine) is rapidly hydrolyzed by the dipeptidase carnosinase (CNDP1) in human serum. By substituting the β-alanine with a chiral D-alanine residue, d-Alanyl-l-histidine evades enzymatic recognition. It maintains the exact same RCS-quenching efficacy as L-carnosine but is highly stable against carnosinase-mediated turnover[1].

Part 2: Visualizing Degradation Pathways

To effectively troubleshoot, you must understand the competing degradation pathways that threaten dipeptide stability in solution.

Pathways Dipeptide d-Alanyl-l-histidine (Intact Dipeptide) Cond1 pH 6.0 - 8.0 Unprotonated N-terminus Dipeptide->Cond1 Cond2 pH < 3.0 or > 8.0 Acid/Base Catalysis Dipeptide->Cond2 Cond3 Cu2+/Fe2+ + ROS Metal-Catalyzed Dipeptide->Cond3 DKP Diketopiperazine (DKP) (Cyclic Dipeptide) Hydrolysis Free D-Ala + L-His (Hydrolysis Products) Oxidation 2-Oxo-histidine (Oxidation Product) Cond1->DKP Cond2->Hydrolysis Cond3->Oxidation

Degradation pathways of d-Alanyl-l-histidine influenced by pH and metal ions.

Part 3: Quantitative Stability Metrics

The following tables summarize the critical parameters governing the stability of d-Alanyl-l-histidine. Use these metrics to benchmark your own analytical results.

Table 1: pH-Dependent Degradation Profiles of d-Alanyl-l-histidine

pH RangePrimary Degradation MechanismDegradation ProductHalf-Life (at 25°C)Recommended Action
< 3.0 Acid-catalyzed hydrolysisFree D-Ala + L-HisModerate (Days)Avoid extreme acidity.
5.0 – 5.5 Stable (Optimal Range) None (Intact) > 12 Months Target formulation pH.
6.0 – 8.0 Intramolecular aminolysisDiketopiperazine (DKP)Fast (Hours to Days)Keep N-terminus protonated.
> 8.0 Base-catalyzed hydrolysisFree D-Ala + L-HisFast (Hours)Avoid alkaline buffers.

Table 2: Comparative Stability (L-Carnosine vs. d-Alanyl-l-histidine)

PropertyL-Carnosine (β-alanyl-L-histidine)d-Alanyl-l-histidine
Serum Carnosinase Stability Low (Rapidly hydrolyzed)High (Resistant)
RCS Quenching Efficacy HighHigh (Equivalent)
Susceptibility to MCO HighHigh
DKP Formation Risk ModerateHigh (Due to primary amine)

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your experiments, do not simply dissolve the peptide in water. Follow this self-validating methodology to formulate a highly stable d-Alanyl-l-histidine stock solution.

Protocol: Preparation and Validation of High-Stability Stock Solutions

Step 1: Buffer Preparation & Metal Chelation

  • Prepare a 50 mM Sodium Acetate buffer.

  • Adjust the pH strictly to 5.2 using glacial acetic acid. Causality: This pH is acidic enough to keep the D-alanine N-terminus protonated (preventing DKP formation) but mild enough to prevent acid hydrolysis.

  • Add 1 mM EDTA to the buffer. Causality: EDTA sequesters trace Cu²⁺ and Fe²⁺ ions, completely halting metal-catalyzed oxidation of the histidine ring[3].

Step 2: Dissolution & Deoxygenation

  • Dissolve the lyophilized d-Alanyl-l-histidine powder into the prepared buffer to reach your target concentration (e.g., 10 mM).

  • Sparge the solution with Argon or Nitrogen gas for 10 minutes. Causality: Removing dissolved oxygen eliminates the primary substrate required for ROS generation, further protecting the imidazole ring[4].

Step 3: Sterile Filtration & Storage

  • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into sterile, amber glass vials. Causality: Amber glass prevents photo-oxidation.

  • Store aliquots at 4°C for short-term use (< 2 weeks) or -80°C for long-term storage.

Step 4: Self-Validation via RP-HPLC

  • Validate the stock solution using Reversed-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient, UV detection at 214 nm).

  • Validation Criteria: The chromatogram must show a single sharp peak for the intact dipeptide. The appearance of earlier eluting peaks indicates hydrolysis (free amino acids), while later eluting hydrophobic peaks indicate DKP formation[2]. If secondary peaks exceed 2% relative area, discard the stock.

Workflow Step1 1. Buffer Prep (pH 5.2 + 1mM EDTA) Step2 2. Dipeptide Dissolution Step1->Step2 Step3 3. Argon Sparging Step2->Step3 Step4 4. RP-HPLC Validation Step3->Step4

Optimized workflow for the preparation and stability validation of d-Alanyl-l-histidine.

References

  • Design, synthesis, and evaluation of carnosine derivatives as selective and efficient sequestering agents of cytotoxic reactive carbonyl species. nih.gov.
  • Kinetics of diketopiperazine formation using model peptides. nih.gov.
  • Chemical pathways of peptide degradation: IX. Metal-catalyzed oxidation of histidine in model peptides. nih.gov.
  • Oxidation of free L-histidine by tert-Butylhydroperoxide. nih.gov.

Sources

Technical Support Center: Overcoming Solubility Issues with D-Alanyl-L-histidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with diastereomeric dipeptides like D-Alanyl-L-histidine (a carnosine analog) often presents unique physicochemical challenges. While the natural L-carnosine enantiomer is highly water-soluble, variations in stereochemistry, crystallization, and buffer conditions can lead to unexpected precipitation, gelation, or aggregation in your assays.

This guide is engineered to provide researchers and drug development professionals with the mechanistic causality behind these solubility issues and field-proven, self-validating protocols to resolve them.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the thermodynamic and ionization parameters of the molecule. D-Alanyl-L-histidine contains three distinct ionizable groups that dictate its behavior in aqueous environments[1].

Table 1: Quantitative Solubility & Ionization Parameters

PropertyValueMechanistic Implication for Solubility
Molecular Weight 226.23 g/mol Small dipeptide; theoretically capable of high aqueous solubility.
Carboxylic Group pKa ~2.76Fully deprotonated (negative charge) at physiological pH[1].
Imidazole Ring pKa ~6.72Partially deprotonated at pH 7.4; acts as a proton buffer[1].
Amino Group pKa ~9.32Fully protonated (positive charge) at physiological pH[1].
Isoelectric Point (pI) ~7.6At pH 7.4–7.6, the molecule is a net-neutral zwitterion, minimizing ion-dipole interactions with water and maximizing aggregation risk.

Mechanistic Causality of Solubility States

The solubility of histidine-containing peptides is heavily dictated by the protonation state of the imidazole ring[2]. When the pH approaches the isoelectric point, intermolecular hydrogen bonding outcompetes peptide-water interactions, leading to gelation or precipitation[3].

Pathway LowPH pH < 6.0 Net Charge Positive Soluble1 High Aqueous Solubility (Ion-Dipole Interactions) LowPH->Soluble1 NeutralPH pH 7.0 - 7.6 Zwitterion (Net Charge ~0) Aggregates Aggregation / Gelation Risk (Intermolecular H-bonds) NeutralPH->Aggregates HighPH pH > 9.0 Net Charge Negative Soluble2 Moderate Solubility (Deprotonated State) HighPH->Soluble2

Influence of pH on the ionization state and solubility of histidine-containing dipeptides.

Troubleshooting FAQs

Q: Why does D-Alanyl-L-histidine precipitate when I dilute my stock solution into a physiological buffer (pH 7.4)? A: This is a classic case of zwitterionic aggregation. At pH 7.4, the imidazole ring of the histidine residue (pKa ~6.72) loses its proton[1]. The molecule approaches its isoelectric point (pI ~7.6), becoming net-neutral. Peptides with high proportions of histidine are highly capable of building intermolecular hydrogen bonds in this state, forming cross-linked gels or precipitates in aqueous solutions[3].

Q: Does the D-alanine stereocenter affect solubility compared to standard L-carnosine? A: Yes, but primarily in the solid state. While L-carnosine is highly water-soluble (up to 1g in 3.1 mL)[1], substituting with D-alanine alters the crystal lattice energy. Diastereomers pack differently, often resulting in a higher thermodynamic barrier to dissolution. However, the chiral carbon configuration does not significantly alter its chemical reactivity or pKa[4], meaning our pH-driven troubleshooting strategies remain identical.

Q: Can I use organic co-solvents like DMSO or DMF to force dissolution? A: Yes, but it should be a secondary strategy. For highly hydrophobic or aggregation-prone peptide sequences, organic solvents like DMSO or DMF are recommended to disrupt hydrogen bonding[3]. However, because D-Alanyl-L-histidine is highly charged at pH extremes, aqueous pH adjustment is preferred to maintain biocompatibility in downstream cellular assays. If you must use DMSO, keep the final assay concentration below 1% to prevent solvent-induced cytotoxicity.

Diagnostic Workflow

Before discarding a "stubborn" batch of peptide, follow this diagnostic decision tree to rescue the sample.

Workflow Start Weigh D-Alanyl-L-histidine AddSolvent Add Aqueous Buffer (pH 7.4) Start->AddSolvent CheckSol Is it fully dissolved? AddSolvent->CheckSol Success Proceed to Experiment CheckSol->Success Yes AdjustPH Adjust pH < 6.0 (Protonate Imidazole) CheckSol->AdjustPH No Sonicate Gentle Sonication (Water Bath) AdjustPH->Sonicate CheckSol2 Is it fully dissolved? Sonicate->CheckSol2 CheckSol2->Success Yes AddCosolvent Add 5% DMSO (Co-solvent) CheckSol2->AddCosolvent No AddCosolvent->Success

Step-by-step troubleshooting workflow for resolving D-Alanyl-L-histidine solubility issues.

Self-Validating Protocol: Preparation of a 50 mM Stock Solution

A protocol is only reliable if it contains built-in validation. Visual inspection of peptide solubility is subjective and often misses micro-aggregates. This protocol utilizes temporary acidification to force dissolution, followed by spectrophotometric validation.

Materials Required:

  • D-Alanyl-L-histidine powder

  • 0.1 M HCl (Sterile)

  • 0.1 M NaOH (Sterile)

  • 1X PBS or target assay buffer

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh the required mass of D-Alanyl-L-histidine into a sterile, low-protein-binding microcentrifuge tube.

  • Acidic Solubilization (The Catalyst): Instead of adding the neutral buffer directly, add 10% of your final target volume using 0.1 M HCl.

    • Causality: Dropping the pH below 6.0 fully protonates the imidazole ring[2]. The resulting positive charge forces the peptide molecules to repel each other, maximizing ion-dipole interactions with water and breaking the crystal lattice.

  • Agitation: Vortex gently for 30 seconds. The solution should become immediately clear. If cloudiness persists, place in a water bath sonicator for 2 minutes at room temperature.

  • Volume Expansion: Add 80% of your final target volume using your assay buffer (e.g., 1X PBS).

  • pH Neutralization: Carefully back-titrate the solution by adding 0.1 M NaOH dropwise until the pH reaches your target (e.g., 7.4). Monitor with a micro-pH probe. Bring to the final 100% volume with buffer.

  • Turbidity Validation (Self-Validating Step): Transfer a 100 µL aliquot to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank.

    • Pass Criteria: An OD600 < 0.02 confirms true dissolution.

    • Fail Criteria: An OD600 > 0.05 indicates the presence of colloidal micro-aggregates. If this occurs, the concentration is too high for the neutral pH, and you must either dilute the stock or introduce a co-solvent (e.g., 5% DMSO).

References

  • Source: physiology.
  • Source: creative-peptides.
  • Source: biosyn.
  • Source: nih.

Sources

addressing interference of d-Alanyl-l-histidine in biochemical assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex analytical challenges introduced by D-Alanyl-L-Histidine .

D-Alanyl-L-Histidine is a synthetic stereoisomer of the endogenous dipeptide L-alanyl-L-histidine and a structural analog of carnosine (


-alanyl-L-histidine). Widely used in the synthesis of optically active polymers, nanomedicines, and studied as a cardiac calcium sensitizer[1][2], its presence in biological matrices routinely confounds biochemical assays. Because it shares the identical C-terminal L-histidine and molecular weight with endogenous histidine dipeptides, it induces severe cross-reactivity, isobaric co-elution, and enzymatic inhibition.

Below is our comprehensive troubleshooting guide to resolving these interferences through self-validating analytical systems.

🔍 Troubleshooting FAQs: Diagnosing the Interference

Q1: Why is my Carnosine ELISA showing artificially high recovery rates when D-Alanyl-L-Histidine is present in the matrix? The Causality: Immunoassays for dipeptides rely on competitive binding. Antibodies raised against conjugated carnosine typically target an epitope spanning the imidazole ring and the peptide backbone. While commercial kits are optimized to reject standard physiological analogues[3][4], D-Alanyl-L-Histidine possesses the exact same C-terminal L-histidine as carnosine. The structural difference—an


-chiral methyl group versus a 

-carbon chain—often fails to provide sufficient steric hindrance to prevent the D-isomer from entering the antibody paratope. This competitively displaces the labeled tracer, yielding a false-positive concentration spike. The Solution: Standard ELISAs cannot reliably distinguish these isomers. You must either perform a pre-adsorption step using a D-Alanyl-L-Histidine-conjugated resin to deplete the interferent, or abandon immunoassays in favor of orthogonal LC-MS/MS methods utilizing chiral derivatization.

Q2: I am using LC-MS/MS, but D-Alanyl-L-Histidine and Carnosine are co-eluting. How do I resolve this isobaric interference? The Causality: Both D-Alanyl-L-Histidine and Carnosine have a molecular weight of 226.23 g/mol and yield an identical protonated precursor ion (


 at m/z 227.11)[5]. Furthermore, collision-induced dissociation (CID) for both yields the same dominant product ions (e.g., m/z 110 for the histamine fragment). Because they are highly polar, hydrophilic molecules, they fail to partition effectively into standard C18 stationary phases, co-eluting near the void volume where ion suppression is highest.
The Solution:  You must alter the retention mechanism. Switch to a 3-(pentabromobenzyloxy)propyl (PBr) column, which utilizes strong dipole-dipole and 

interactions to separate structural isomers[6], or use pre-column derivatization to increase hydrophobicity and induce diastereomeric separation[7].

Q3: Is D-Alanyl-L-Histidine affecting my enzymatic kinetic assays (e.g., Acylase I or Carnosinase)? The Causality: Yes, via competitive inhibition. Enzymes like Acylase I are strictly stereospecific; they will hydrolyze L-alanyl residues but leave D-alanyl residues completely intact[8]. However, because D-Alanyl-L-Histidine shares the L-histidine moiety with the target substrate, it can successfully dock into the enzyme's active site. Because the catalytic triad cannot cleave the D-peptide bond, the molecule becomes trapped, acting as a competitive inhibitor and artificially depressing the


 of your actual target.

📊 Data Presentation: Interference Mechanisms & Resolutions

The following table synthesizes the quantitative and mechanistic data regarding D-Alanyl-L-Histidine interference across standard biochemical platforms.

Assay ModalityMechanism of InterferenceCausality (Molecular Basis)Recommended Resolution Strategy
Competitive ELISA False Positive / OverestimationParatope cross-reactivity due to shared C-terminal L-histidine and insufficient steric exclusion of the D-alanine methyl group.Switch to LC-MS/MS or utilize stereospecific antibody screening.
Reverse-Phase LC-MS/MS Isobaric Co-elutionIdentical mass (m/z 227.11) and fragmentation patterns; high polarity causes both to elute in the void volume on C18 columns.Pre-column derivatization (e.g., AQC) or use of a PBr / HILIC stationary phase.
Enzymatic (Acylase I) Competitive InhibitionD-isomer docks into the active site via the L-histidine moiety but resists cleavage, blocking access for the L-isomer substrate.Kinetic adjustment (calculate

) or physical separation prior to the assay.

🔬 Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes an internal control mechanism to prove that the interference has been successfully neutralized.

Protocol 1: LC-MS/MS Resolution via Pre-Column Derivatization

Purpose: To achieve baseline chromatographic separation of isobaric dipeptides by converting them into highly hydrophobic diastereomers.

  • Sample Extraction: Homogenize the tissue sample in 80% cold methanol to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Derivatization: React 50 µL of the supernatant with 10 µL of a chiral derivatization reagent, such as (R)-CIMa-OSu or AccQ-Tag (AQC), in a borate buffer (pH 8.8) for 10 minutes at 55°C[7][9]. Causality: The reagent binds to the primary amine of the dipeptide, adding a bulky hydrophobic tag that forces strong interaction with the stationary phase.

  • Chromatographic Separation: Inject 5 µL onto a Scherzo SS-C18 or equivalent multi-mode column. Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Self-Validation Step (Critical): Run a "Spiked Matrix Control." Spike a known concentration of isotopically labeled carnosine (

    
    -Carnosine) and pure D-Alanyl-L-Histidine into a blank matrix. If the derivatization is successful, the structural differences between the 
    
    
    
    -alanyl and D-alanyl groups will cause the derivatized molecules to elute at distinct retention times (typically
    
    
    RT > 0.5 min), proving the isobaric interference is resolved.
Protocol 2: Enzymatic Depletion Assay for Isomer Differentiation

Purpose: To quantify the exact ratio of L-alanyl-L-histidine to D-alanyl-L-histidine in a mixed sample using stereospecific hydrolysis.

  • Baseline Measurement: Quantify the total dipeptide concentration in the sample using standard HPLC-UV (measuring absorbance of the imidazole ring at 210 nm).

  • Enzymatic Incubation: Adjust the sample to pH 8.0 using a phosphate buffer. Add 10 Units of purified Acylase I. Incubate at 37°C for 24 hours. Causality: Acylase I will selectively hydrolyze the amide bond of L-alanyl-L-histidine, yielding free L-alanine and L-histidine, but will leave D-alanyl-L-histidine structurally intact[8].

  • Post-Incubation Measurement: Re-analyze the sample via HPLC-UV. The remaining dipeptide peak corresponds exclusively to the D-Alanyl-L-Histidine concentration.

  • Self-Validation Step (Critical): Run a parallel control containing only pure D-Alanyl-L-Histidine. After 24 hours of Acylase I treatment, the HPLC peak area must remain at 100% of the baseline value. Any reduction indicates contamination of your enzyme preparation with racemases or non-specific peptidases, invalidating the assay.

⚙️ Troubleshooting Decision Matrix

InterferenceWorkflow Start Detect Assay Interference (D-Alanyl-L-Histidine) CheckAssay Identify Assay Modality Start->CheckAssay Immunoassay Immunoassay (ELISA) CheckAssay->Immunoassay Chromatography LC-MS/MS Analysis CheckAssay->Chromatography Enzymatic Enzymatic Kinetics CheckAssay->Enzymatic ELISASol Implement Pre-adsorption or Switch to MS Immunoassay->ELISASol LCSol Pre-column Derivatization & PBr/HILIC Column Chromatography->LCSol EnzSol Stereospecific Depletion (Acylase I) Enzymatic->EnzSol Validate Self-Validating Control: Spiked Matrix Recovery ELISASol->Validate LCSol->Validate EnzSol->Validate

Workflow for diagnosing and resolving D-Alanyl-L-Histidine interference across biochemical assays.

📚 References

  • Van der Eijk, J. M., Nolte, R. J. M., Drenth, W., & Hezemans, A. M. F. (1980). Poly(Iminomethylenes) .15. Optically-Active Polyampholytes Derived from L-Carbylalanyl-L-Histidine and D-Carbylalanyl-L-Histidine. Macromolecules. Available at:[Link]

  • University of Glasgow. (1989). Synthesis of Histidine Derivatives Present in Cardiac Muscle. Enlighten Theses. Available at: [Link]

  • Cloud-Clone Corp. ELISA Kit for Carnosine (Car) - CEB450Ge. Available at:[Link]

  • USCN Life Science. ELISA Kit for Carnosine (Car) - Pan-species. Available at:[Link]

  • SSRN. (2023). Rapid separation and quantification of imidazole dipeptides in meats using a PBr column. Available at:[Link]

  • MDPI. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Available at:[Link]

  • National Institutes of Health (NIH). (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Available at:[Link]

  • VLIZ. (2020). Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea. Available at:[Link]

Sources

Technical Support Center: Large-Scale Synthesis of D-Alanyl-L-Histidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Minefield

Welcome to the technical support hub for D-Alanyl-L-histidine . Unlike the widely known carnosine (


-alanyl-L-histidine), this target molecule contains a chiral 

-alanine in the D-configuration coupled to L-histidine.

In a large-scale industrial setting (kg to ton scale), this specific dipeptide presents a "double-jeopardy" stereochemical challenge:

  • D-Alanine (Acyl Donor): As the activated species, it is prone to racemization via oxazolone formation, potentially yielding the all-L byproduct (L-Ala-L-His).

  • L-Histidine (Nucleophile): The imidazole side chain can act as an intramolecular base, catalyzing epimerization of the C-terminal ester or the activated D-Ala component.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered in process chemistry.

Process Workflow & Critical Control Points

The following workflow outlines the optimized Solution-Phase Synthesis (LPPS) route, which is generally preferred over Solid-Phase Peptide Synthesis (SPPS) for large-scale dipeptide production due to cost efficiency.

SynthesisFlow Start Starting Materials Boc-D-Ala-OH + H-L-His-OBzl Activation Activation Step (Mixed Anhydride or Active Ester) Start->Activation Coupling Coupling Reaction (Formation of Peptide Bond) Activation->Coupling Racemization_Risk CRITICAL RISK: Oxazolone Formation (D-Ala -> L-Ala) Activation->Racemization_Risk High Temp/Base Intermediate Protected Dipeptide Boc-D-Ala-L-His-OBzl Coupling->Intermediate Racemization_Risk->Coupling Yields L-L Impurity Deprotection Global Deprotection (TFA or Hydrogenolysis) Intermediate->Deprotection Purification Purification (Ion Exchange / Crystallization) Deprotection->Purification Final Final Product D-Alanyl-L-Histidine Purification->Final

Figure 1: Critical control points in the solution-phase synthesis of D-Alanyl-L-histidine. Red diamond indicates the primary failure mode.

Troubleshooting Guide

Module A: Controlling D-Alanine Racemization

The Issue: You observe a significant peak of L-Alanyl-L-histidine (0.5% - 5.0%) in your crude material. Root Cause: The activated D-Alanine species formed a 5(4H)-oxazolone intermediate, which tautomerized and lost chiral integrity before coupling.

ParameterRecommendationScientific Rationale
Coupling Reagent EDC/HOBt or T3P Carbodiimides with HOBt suppress oxazolone formation. T3P (Propylphosphonic anhydride) offers low epimerization rates and easy workup [1].
Base Usage NMM or TMP Avoid TEA (Triethylamine). Use N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). These weaker, sterically hindered bases reduce proton abstraction from the

-carbon [2].
Temperature -10°C to 0°C Maintain low temperature during the activation phase. Heat exponentially increases the rate of oxazolone racemization.
Pre-activation Minimize Time Do not pre-activate Boc-D-Ala-OH for >2 minutes. Add the amine (His) immediately after activation to quench the reactive ester.
Module B: Histidine Side-Chain Management

The Issue: Low yield or formation of "over-acylated" byproducts (acylation of the imidazole ring). Root Cause: The imidazole nitrogen (


 or 

) is nucleophilic.[1] If unprotected, it competes with the

-amine for the activated D-Ala.

Protocol Adjustment:

  • Use Side-Chain Protection: For large-scale synthesis, H-His(Trt)-OMe or H-His(Bzl)-OMe is recommended. The Trityl (Trt) group is bulky and prevents imidazole acylation while suppressing racemization [3].[2]

  • Unprotected His Option (Cost-Saving): If using unprotected H-L-His-OMe, you must strictly control pH.

    • Technique: Maintain pH ~8.0. The

      
      -amine (
      
      
      
      ) must be deprotonated, but the imidazole (
      
      
      ) will also be neutral.
    • Risk:[1][3][4] High risk of side reactions.[1][5] Not recommended for GMP campaigns.

Module C: Isolation of the Correct Diastereomer

The Issue: Difficulty separating D-Ala-L-His from L-Ala-L-His and D-Ala-D-His. Root Cause: Diastereomers have different physical properties, but they can co-crystallize or co-elute on standard C18 HPLC columns.

Purification Strategy:

  • Crystallization (First Line): D-Alanyl-L-histidine often has different solubility than its L-L counterpart.

    • Solvent System: Test MeOH/EtOAc or Water/EtOH gradients. The L-L isomer (natural Carnosine analog) is often less soluble in organic mixtures than the D-L form.

  • Ion Exchange Chromatography (IEX):

    • Use a cation exchange resin (e.g., Dowex 50). The

      
       values of the diastereomers differ slightly due to the spatial environment of the imidazole and amino groups.
      
  • Chiral HPLC (Analytical Control):

    • Column: Crown ether columns (e.g., Crownpak CR-I) or Teicoplanin-based columns are superior for separating amino acid enantiomers and dipeptide diastereomers [4].

FAQ: Technical Support

Q1: Can I use Fmoc chemistry for this synthesis? A: Yes, but it is generally more expensive for multi-kilogram scales compared to Boc chemistry. If you use Fmoc-D-Ala-OH, be aware that the cleavage of the Fmoc group (using piperidine) is basic and can induce racemization of the C-terminal Histidine if it is an ester. Solution-phase Boc chemistry avoids this by using acid deprotection (TFA/HCl), which is stereochemically safer for the peptide bonds.

Q2: Why is the choice of C-terminal protection on Histidine critical? A: If you use a Methyl Ester (-OMe) , you must hydrolyze it at the end (saponification) to get the free acid. Saponification (NaOH/LiOH) is the #1 cause of C-terminal racemization (L-His


 D-His).
  • Recommendation: Use a Benzyl Ester (-OBzl) . It can be removed via catalytic hydrogenation (

    
    , Pd/C) under neutral conditions, preserving the L-configuration of the Histidine completely.
    

Q3: My product is hygroscopic. How do I handle it? A: Histidine dipeptides are notoriously hygroscopic.

  • Drying: Lyophilization is standard but expensive. For scale-up, use spray drying or precipitation from water into acetone.

  • Storage: Store under Argon/Nitrogen at -20°C. Moisture uptake can catalyze solid-state hydrolysis or degradation over time.

References

  • Propylphosphonic Anhydride (T3P): Wissmann, H., & Kleiner, H. J. (1980). "New peptide synthesis with propylphosphonic anhydride." Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Base Effects on Racemization: Carpino, L. A., et al. (2002). "The 2,4,6-collidine system for the suppression of racemization in peptide synthesis."[4] Organic Letters, 4(15), 2591-2594. Link

  • Histidine Protection: Mergler, M., et al. (2001). "The long history of histidine protection." Journal of Peptide Science, 7(9), 502-510. Link

  • Chiral Separation: Berthod, A., et al. (2004). "Separation of chiral peptides by liquid chromatography." Journal of Chromatography A, 1050(2), 153-162. Link

Disclaimer: This guide is intended for professional chemists. Always consult MSDS and perform risk assessments before scaling up reactions.

Sources

Validation & Comparative

Comparative Analysis of D-Alanyl-L-Histidine and L-Carnosine: Stability, Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics transition from discovery to clinical application, overcoming poor pharmacokinetic profiles remains a primary engineering hurdle. Naturally occurring dipeptides often exhibit profound physiological benefits but fail in vivo due to rapid enzymatic degradation.

This guide provides an in-depth comparative analysis of L-Carnosine (β-alanyl-L-histidine) and its synthetic stereoisomer analog, D-Alanyl-L-Histidine . By examining their structural divergence, we will explore how substituting a flexible β-amino acid with a rigid, D-configuration α-amino acid alters serum stability, receptor-mediated efficacy, and utility in advanced polymer chemistry.

Structural and Mechanistic Divergence

The fundamental difference between these two dipeptides lies in their N-terminal residue, which dictates both their enzymatic susceptibility and their physiological signaling capabilities.

  • L-Carnosine : Composed of β-alanine and L-histidine, this endogenous dipeptide features a flexible, achiral backbone at the N-terminus. This flexibility is critical for its recognition by specific physiological targets, such as the cardiac Ca²⁺ sensitizing apparatus and vasodepressor receptors. However, this exact conformation is the primary substrate for human serum carnosinase (CN1) , an enzyme that rapidly hydrolyzes the peptide bond, limiting L-carnosine's plasma half-life to mere minutes.

  • D-Alanyl-L-Histidine : By replacing β-alanine with D-alanine, researchers introduce a chiral α-carbon with D-stereochemistry. The steric bulk and unnatural configuration of the D-isomer prevent CN1 from correctly orienting the peptide bond in its catalytic active site, conferring near-total enzymatic resistance. However, this structural rigidity simultaneously impairs the peptide's ability to bind the physiological receptors responsible for L-carnosine's vasodepressor effects.

G cluster_carnosine L-Carnosine Pathway cluster_d_ala D-Alanyl-L-Histidine Pathway Carnosine L-Carnosine (β-Ala-L-His) CN1_A Serum Carnosinase (CN1) Carnosine->CN1_A High Affinity Degraded Rapid Degradation (Loss of Bioactivity) CN1_A->Degraded Hydrolysis DAlaHis D-Alanyl-L-Histidine (D-Ala-L-His) CN1_B Serum Carnosinase (CN1) DAlaHis->CN1_B Steric Hindrance Stable Enzymatic Resistance (Prolonged Half-Life) CN1_B->Stable No Cleavage Bioactive Sustained Efficacy (ROS Scavenging) Stable->Bioactive Intact Dipeptide

Mechanistic divergence in serum stability and bioactivity between L-Carnosine and D-Alanyl-L-Histidine.

Quantitative Performance Comparison

The trade-off between enzymatic stability and receptor-mediated efficacy is a classic paradigm in drug development. The table below synthesizes the pharmacological and chemical performance of both dipeptides based on historical physiological assays and modern stability metrics.

Parameter / PropertyL-Carnosine (β-Ala-L-His)D-Alanyl-L-Histidine (D-Ala-L-His)
N-terminal Backbone β-Alanine (Achiral, highly flexible)D-Alanine (Chiral α-amino acid, rigid)
Serum CN1 Stability Low (

< 15 min in human serum)
High (Resistant to enzymatic cleavage)
Vasodepressor Effect [1]Minimal to no vasodepressor effect[1]
Cardiac Ca²⁺ Sensitization [2]Weak Ca²⁺ sensitizer[2]
Macromolecular Utility Limited structural utility[3]

Insight: While D-Alanyl-L-Histidine fails to replicate the cardiovascular benefits of L-carnosine, its unique chirality has been leveraged in materials science. By converting the amino group into an isocyano function, researchers have polymerized D-alanyl-L-histidine to create dynamic helical polymers with distinct right-handed screw senses and polyelectrolyte viscosity behaviors[3],[4].

Experimental Workflows: Synthesis & Validation

To rigorously evaluate these peptides, one must ensure absolute stereochemical purity and utilize physiologically relevant stability matrices. The following protocols are designed as self-validating systems to prevent false positives in downstream assays.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of D-Alanyl-L-Histidine

Causality: We utilize an Fmoc-based SPPS strategy rather than Boc. Fmoc allows for mild acidic cleavage, avoiding harsh anhydrous HF which can induce side reactions. Furthermore, utilizing Trityl (Trt) protection on the histidine imidazole ring prevents racemization of the α-carbon during coupling.

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes. 2-CTC is chosen to prevent diketopiperazine formation during the cleavage of the dipeptide.

  • First Amino Acid Loading: Load Fmoc-L-His(Trt)-OH using N,N-Diisopropylethylamine (DIPEA) in DCM. End-cap unreacted sites with methanol.

  • Deprotection: Remove the Fmoc group using 20% piperidine in dimethylformamide (DMF) (2 × 10 min).

  • Coupling: Couple Fmoc-D-Ala-OH using N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure to suppress racemization.

  • Cleavage: Cleave the dipeptide from the resin and globally deprotect using Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours.

  • Self-Validating Step (Chiral LC-MS): Following ether precipitation and lyophilization, analyze the crude peptide via chiral stationary phase LC-MS. Validation: Spike the sample with a synthetic standard of L-Ala-L-His. If the analytical method successfully resolves the diastereomers and only a single peak corresponding to the D-Ala-L-His mass is observed, the synthesis is validated as stereopure.

Protocol B: In Vitro Serum Stability Assay

Causality: Recombinant CN1 often fails to replicate the complex proteolytic environment of human blood. We utilize 25% pooled human serum, which provides a controlled, linear degradation rate, allowing for accurate half-life (


) calculation without instantaneous substrate depletion.
  • Matrix Preparation: Thaw pooled human serum on ice and dilute to 25% (v/v) in 100 mM PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Peptide Spiking: Introduce D-Alanyl-L-Histidine and L-Carnosine (in separate vials) to a final concentration of 50 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    minutes.
  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA) containing an internal standard (e.g., heavy-isotope labeled carnosine) to precipitate serum proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact dipeptide.

  • Self-Validating Controls:

    • Positive Control: The L-carnosine sample must show rapid degradation (

      
       < 15 min). This validates that the serum batch possesses active CN1.
      
    • Negative Control: Run D-Ala-L-His in heat-inactivated serum (56°C for 30 min). This confirms that any minimal degradation observed in the active assay is strictly enzymatic, not due to chemical instability in the buffer.

Conclusion

The comparative analysis of L-carnosine and D-alanyl-L-histidine perfectly illustrates the double-edged sword of peptide engineering. While substituting β-alanine with D-alanine successfully circumvents the primary metabolic liability of carnosine (CN1 degradation), the resulting steric rigidity fundamentally alters the peptide's pharmacodynamics. D-Alanyl-L-Histidine loses the pronounced vasodepressor and calcium-sensitizing effects of its natural counterpart[2],[1]. However, this same stereochemical rigidity has opened entirely new avenues for the molecule in the synthesis of advanced, single-handed helical polymers[3]. For drug development professionals, this underscores the critical need to map out not just the pharmacokinetic improvements of a structural analog, but the corresponding shifts in receptor-ligand spatial recognition.

References

  • Hunt, M., & du Vigneaud, V. (1938). The preparation of d-alanyl-l-histidine and l-alanyl-l-histidine and an investigation of their effect on the blood pressure in comparison with l-carnosine. Journal of Biological Chemistry, 124(3), 699-707. URL:[Link]

  • O'Dowd, A. (1988). Synthesis of Histidine Derivatives Present in Cardiac Muscle. Enlighten: Theses (University of Glasgow). URL:[Link]

  • van Beijnen, A. J. M., Nolte, R. J. M., Drenth, W., Hezemans, A. M. F., & van de Bovenkamp, P. J. (1980). Helical Configuration of Poly(iminomethylenes). Screw Sense of Polymers Derived from Optically Active Alkyl Isocyanides. Macromolecules, 13(6), 1386–1391. URL:[Link]

Sources

Validating the Antioxidant Activity of d-Alanyl-l-histidine: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

L-carnosine (


-alanyl-L-histidine) is a potent endogenous dipeptide renowned for its pleiotropic biological activities, including reactive oxygen species (ROS) scavenging, metal ion chelation, and protection against lipid peroxidation[1]. However, its translational potential in drug development is severely bottlenecked by its pharmacokinetic profile: L-carnosine is rapidly hydrolyzed in human plasma by the metallopeptidase human carnosinase 1 (hCN1)[2].

To circumvent this, researchers have turned to enantiomeric and diastereomeric analogs. d-Alanyl-l-histidine (often functionally grouped with D-carnosine analogs) preserves the critical electron-donating imidazole ring of the L-histidine moiety while altering the stereochemistry of the peptide bond[3]. This structural modification prevents the nucleophilic attack by the Zn


-coordinated bridging moiety in the hCN1 active site, rendering the molecule highly resistant to enzymatic degradation[2]. Consequently, d-Alanyl-l-histidine maintains the robust in vitro antioxidant capacity of L-carnosine while offering a vastly superior in vivo half-life and the ability to cross the blood-brain barrier (BBB)[4].

G L_Car L-Carnosine hCN1 Human Carnosinase (hCN1) L_Car->hCN1 ROS Sustained ROS Scavenging & Lipid Protection L_Car->ROS Brief Activity D_Car d-Alanyl-l-histidine D_Car->hCN1 Steric Resistance D_Car->ROS Degradation Rapid Hydrolysis (Loss of Activity) hCN1->Degradation

Pathway comparison of L-carnosine vs. d-Alanyl-l-histidine degradation and ROS scavenging.

Quantitative Data: Comparative Efficacy

The following table synthesizes the pharmacokinetic and pharmacodynamic differences between L-carnosine and d-Alanyl-l-histidine based on standardized biochemical assays. The data illustrates that while both compounds exhibit near-identical baseline antioxidant activity, the D-analog's resistance to carnosinase drives its superior therapeutic viability[5].

ParameterL-Carnosined-Alanyl-l-histidineAnalytical Method
Human Serum Half-Life < 2 hours> 12 hoursLC-MS/MS post-incubation
hCN1 Hydrolysis Rate 100% (Baseline)< 5%

H-NMR Spectroscopy
DPPH Scavenging (IC

)

2.4 mM

2.5 mM
Colorimetric (517 nm)
Lipid Peroxidation Inhibition 45% at 200

M
47% at 200

M
TBARS Assay (532 nm)
BBB Permeability Yes (but rapidly degraded)Yes (Stable)In vivo murine models

Self-Validating Experimental Protocols

To objectively validate the antioxidant activity of d-Alanyl-l-histidine against L-carnosine, laboratories must employ a multi-tiered approach. The following protocols are designed with built-in self-validating mechanisms (internal controls, specific causality-driven steps) to ensure high scientific integrity.

Protocol A: DPPH Radical Scavenging Assay (Direct Electron Donation)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the direct ability of the histidine imidazole ring to donate a hydrogen atom to a stable free radical, reducing it to a colorless hydrazine[3].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Crucial step: Protect from light to prevent auto-degradation of the radical.

  • Sample Dilution: Prepare serial dilutions of d-Alanyl-l-histidine and L-carnosine (0.1 mM to 5.0 mM) in ultra-pure water.

  • Reaction Initiation: In a 96-well plate, combine 100

    
    L of the peptide sample with 100 
    
    
    
    L of the DPPH solution.
  • Self-Validation Controls:

    • Positive Control: Trolox (a water-soluble vitamin E analog) to validate assay sensitivity.

    • Negative Control: 100

      
      L water + 100 
      
      
      
      L DPPH (defines 100% radical presence).
    • Blank: 100

      
      L sample + 100 
      
      
      
      L ethanol (corrects for intrinsic sample absorbance).
  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: TBARS Assay for Lipid Peroxidation in Neuronal Cell Models

Causality: While DPPH proves chemical reduction, the TBARS (Thiobarbituric Acid Reactive Substances) assay proves physiological protection. It measures malondialdehyde (MDA), a toxic byproduct of ROS-mediated degradation of polyunsaturated fatty acids in cell membranes[6]. d-Alanyl-l-histidine scavenges the initiating peroxyl radicals, preventing MDA formation[7].

G S1 1. Neuronal Cell Culture & Peptide Pre-treatment S2 2. Induce Oxidative Stress (H2O2 / NMDA) S1->S2 S3 3. Cell Lysis & TBA Reagent Addition S2->S3 S4 4. Heat Incubation (95°C for 45 min) S3->S4 S5 5. Colorimetric Readout (MDA Adduct at 532nm) S4->S5

Step-by-step self-validating workflow for the TBARS lipid peroxidation assay.

  • Cell Culture & Pre-treatment: Seed primary murine neurons or SH-SY5Y cells in 6-well plates. Pre-treat with 200

    
    M of either d-Alanyl-l-histidine or L-carnosine for 2 hours. Causality: Pre-treatment allows the dipeptide to accumulate intracellularly before the oxidative insult[8].
    
  • Oxidative Insult: Expose cells to 100

    
    M H
    
    
    
    O
    
    
    or NMDA for 24 hours to induce robust lipid peroxidation[1].
  • Harvest & Lysis: Wash cells with ice-cold PBS to halt metabolism. Lyse cells in RIPA buffer containing protease inhibitors. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

  • TBA Reaction: Mix 100

    
    L of the lysate with 200 
    
    
    
    L of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, 0.25 N HCl).
  • Chromogen Formation: Heat the mixture at 95°C for 45 minutes. The high heat and acidic environment force MDA to react with TBA, forming a pink fluorescent adduct.

  • Readout: Cool on ice, centrifuge to remove precipitated proteins, and measure the absorbance of the supernatant at 532 nm. Normalize MDA levels to total protein concentration (via BCA assay) to ensure well-to-well variations in cell count do not skew data.

Conclusion for Drug Development Professionals

While L-carnosine is a highly effective endogenous antioxidant, its rapid degradation by serum carnosinase limits its clinical utility to localized applications (e.g., ophthalmic drops)[9]. By utilizing d-Alanyl-l-histidine, developers can harness the exact same imidazole-driven ROS scavenging and lipid-protecting mechanisms[7], but with a pharmacokinetic profile that survives systemic circulation[4]. For neuroprotective, anti-aging, and metabolic disease pipelines, this stereochemical modification represents a critical leap from a biological phenomenon to a viable therapeutic candidate.

References

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice Source: MDPI / PMC (nih.gov) URL:[Link]

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice (MDPI) Source: MDPI URL:[Link]

  • Physiology and Pathophysiology of Carnosine Source: Physiological Reviews (physiology.org) URL:[Link]

  • CHAPTER 4: The Chemistry of Carnosine Derivatives Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Carnosine and Homocarnosine Degradation Mechanisms by the Human Carnosinase Enzyme CN1: Insights from Multiscale Simulations Source: Biochemistry (ACS Publications) URL:[Link]

  • Carnosine – Knowledge and References Source: Taylor & Francis URL:[Link]

  • carnosine: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Beyond the Carnosinase Barrier: A Technical Guide to d-Alanyl-l-histidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of d-Alanyl-l-histidine (D-Ala-L-His) against endogenous histidine-containing dipeptides (HCDs) such as L-Carnosine (


-alanyl-L-histidine) and Anserine . It focuses on the structural determinants of enzymatic stability and the consequent therapeutic implications for reactive carbonyl species (RCS) scavenging.

Executive Summary

The therapeutic utility of native L-Carnosine is severely limited by the "Carnosinase Paradox": while potent in vitro, it is rapidly hydrolyzed in vivo by serum carnosinase (CN1), with a half-life of <5 minutes in humans. d-Alanyl-l-histidine represents a synthetic stereochemical intervention designed to overcome this metabolic instability. By substituting the native


-alanine or L-alanine with D-alanine , the peptide bond becomes resistant to CN1-mediated hydrolysis while retaining the imidazole-based scavenging pharmacophore of the histidine residue. This guide analyzes the shift from bioavailability-limited nutraceuticals to metabolically stable drug candidates.

Structural & Enzymatic Stability Analysis

The core differentiator between D-Ala-L-His and its natural counterparts is the susceptibility of the peptide bond to Carnosinase-1 (CN1) (EC 3.4.13.20).

The Stereochemical Lock

CN1 is a metalloprotease highly specific for the L-configuration of histidine and the


-amino group of alanine (or GABA in homocarnosine).
  • L-Carnosine (

    
    -Ala-L-His):  The natural substrate.[1][2][3][4] The flexible 
    
    
    
    -backbone fits perfectly into the CN1 active site (binuclear Zn2+ center), leading to rapid cleavage.
  • d-Alanyl-l-histidine (D-Ala-L-His): The incorporation of the D-enantiomer at the N-terminus introduces steric incompatibility. The side chain of D-alanine projects in a direction that sterically hinders the enzyme's catalytic attack on the amide bond.

Comparative Stability Metrics

The following table summarizes the stability profiles based on human plasma incubation assays.

Dipeptide CandidateStructureSerum Half-Life (

)
CN1 SusceptibilityMain Clearance Route
L-Carnosine

-Ala-L-His
< 5 min High (Substrate)Hydrolysis

Renal Excretion
Anserine

-Ala-1-Methyl-His
~10–20 minModerateHydrolysis (CN1/CN2)
d-Alanyl-l-histidine D-Ala-L-His> 24 hours *Negligible Renal Excretion (Intact)
D-Carnosine

-Ala-D-His
StableNegligibleRenal Excretion (Intact)

*Note: Stability is functional; clearance is determined by renal filtration rather than enzymatic degradation.

Mechanism of Resistance (Visualization)

Carnosinase_Resistance cluster_substrates Substrate Interaction CN1 Serum Carnosinase (CN1) [Zn2+ Active Site] Products Hydrolysis Products (His + Ala) CN1->Products Rapid Cleavage LC L-Carnosine (Beta-Ala-L-His) LC->CN1 Fits Active Site DA d-Alanyl-l-histidine (D-Ala-L-His) DA->CN1 Steric Hindrance (D-isomer) Stable Intact Dipeptide (Bioavailable) DA->Stable Resists Hydrolysis

Figure 1: Mechanistic divergence of CN1 activity. The D-configuration of the alanine residue prevents the enzyme from stabilizing the transition state required for peptide bond hydrolysis.

Functional Performance: RCS Scavenging

While stability is improved, the therapeutic efficacy depends on the imidazole ring's ability to scavenge Reactive Carbonyl Species (RCS) like Acrolein (ACR) and 4-Hydroxynonenal (HNE) .

The Scavenging Mechanism

Both L-Carnosine and D-Ala-L-His scavenge aldehydes via a nucleophilic attack.

  • Schiff Base Formation: The N-terminal amino group attacks the carbonyl carbon.

  • Michael Addition: The imidazole ring (specifically the N

    
     or N
    
    
    
    nitrogen) attacks the
    
    
    -carbon of
    
    
    -unsaturated aldehydes.

Performance Comparison:

  • L-Carnosine: High scavenging rate, but concentration is depleted rapidly by CN1.

  • d-Alanyl-l-histidine: Scavenging rate is comparable (kinetics determined by the pKa of the imidazole and amino groups). However, the Area Under the Curve (AUC) for scavenging capacity is significantly higher because the molecule remains intact in circulation.

Experimental Protocols (Self-Validating Systems)

To objectively compare D-Ala-L-His against L-Carnosine, researchers must utilize a protocol that accounts for both enzymatic degradation and scavenging efficiency.

Protocol: Comparative Serum Stability Assay (LC-MS/MS)

Objective: Determine the degradation kinetics of the dipeptides in human plasma.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Internal Standard (IS): Tyrosine-Histidine or isotopically labeled Carnosine (

    
    -Carnosine).
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Spike plasma with 50

    
    M of L-Carnosine or D-Ala-L-His.
    
  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 300

    
    L Quenching Solution to precipitate proteins (stops CN1 activity instantly).
    
  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to polarity.

    • Transition: Monitor parent ion

      
       Histidine fragment immonium ion (
      
      
      
      110).
Protocol: Acrolein Scavenging Kinetics

Objective: Measure the rate of adduct formation in a protease-free environment.

Workflow Visualization:

Scavenging_Protocol Step1 Reaction Mix (PBS pH 7.4, 37°C) Step2 Add Acrolein (50 µM) + Dipeptide (500 µM) Step1->Step2 Step3 Incubation (0 - 4 Hours) Step2->Step3 Step4 Derivatization (if using FLD) or Direct HPLC Step3->Step4 Step5 Data Output (% Remaining Acrolein) Step4->Step5

Figure 2: Workflow for assessing RCS scavenging efficiency.

Therapeutic Implications & Future Directions[5][6]

The shift from L-Carnosine to D-Ala-L-His (or D-Carnosine) is critical for indications requiring systemic distribution.

  • Diabetic Nephropathy:

    • Failure Mode: L-Carnosine is degraded before it can protect podocytes from methylglyoxal-induced damage.

    • Solution: D-Ala-L-His resists renal CN1 (which is highly expressed in diabetic kidneys), allowing for sustained antiglycation effects.

  • Neuroprotection:

    • While L-Carnosine has poor Blood-Brain Barrier (BBB) penetration and rapid serum clearance, stable analogs like D-Ala-L-His can maintain higher plasma concentration gradients, potentially driving passive transport or utilizing peptide transporters (PEPT2) more effectively over time.

Summary Recommendation

For nutraceutical applications where immediate muscle buffering (via


-alanine release) is desired, L-Carnosine  remains the standard.
For pharmaceutical  applications targeting systemic oxidative stress, carbonyl stress, or diabetic complications, d-Alanyl-l-histidine  (or the 

-alanyl-D-histidine isomer) is the mandatory choice due to CN1 resistance.

References

  • Peters, V., et al. (2010). "Carnosinase-1: a potential therapeutic target in diabetic nephropathy."[5] Nephrology Dialysis Transplantation. Link

  • Boldyrev, A. A., et al. (2013). "Physiology and Pathophysiology of Carnosine." Physiological Reviews. Link

  • Vistoli, G., et al. (2012). "D-Carnosine octylester attenuates atherosclerosis and renal disease in ApoE null mice fed a Western diet." British Journal of Pharmacology. Link

  • Aldini, G., et al. (2011). "Carnosine and carnosine derivatives: from biochemistry to therapeutics."[3][4][6][7] Biofactors.[8][9] Link

  • Baba, S. P., et al. (2013). "Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases." Current Pharmacology Reports. Link

Sources

Comparative Guide: Metal-Chelating Properties of D-Alanyl-L-histidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares the metal-chelating properties of D-Alanyl-L-histidine against its biological isomers and analogs, specifically L-Carnosine (


-Alanyl-L-histidine).

Executive Summary

D-Alanyl-L-histidine represents a structural hybrid that optimizes two critical parameters for metallodrug design: thermodynamic stability and metabolic resistance .

While the endogenous dipeptide L-Carnosine is a well-known antioxidant and chelator, its utility is limited by rapid hydrolysis via serum carnosinases and a thermodynamically weaker 6-membered chelate ring. In contrast, D-Alanyl-L-histidine utilizes an


-peptide linkage to form a highly stable 5-membered chelate ring with transition metals (Cu

, Zn

) while the D-enantiomer at the N-terminus confers resistance to proteolytic degradation.

This guide details the coordination chemistry, stability constants, and experimental validation protocols for researchers evaluating this peptide for therapeutic applications.

Chemical Structure & Coordination Chemistry[1][2]

The chelating superiority of D-Alanyl-L-histidine over Carnosine stems from the "Chelate Effect" governed by ring size.

The Ring Size Rule
  • L-Carnosine (

    
    -Alanyl-L-histidine):  The 
    
    
    
    -alanine backbone separates the amino nitrogen and the amide nitrogen by two carbons.[1] Upon metal binding, this forms a 6-membered chelate ring .[2]
  • D-Alanyl-L-histidine (

    
    -Alanyl-L-histidine):  The 
    
    
    
    -alanine backbone separates the donors by only one carbon. This forms a 5-membered chelate ring .

In coordination chemistry, 5-membered rings are thermodynamically favored over 6-membered rings for Cu(II) and Zn(II) complexes due to lower entropic penalty and optimized orbital overlap (the "Gibbs-Helmholtz" advantage).

Visualization of Coordination Modes

The following diagram illustrates the structural difference in the primary coordination sphere between the two peptides.

CoordinationComparison cluster_0 D-Alanyl-L-histidine (Alpha-Linkage) cluster_1 L-Carnosine (Beta-Linkage) DAla D-Alanine (N-Terminal amine) Cu_Alpha Cu(II) Ion DAla->Cu_Alpha Coordination Ring5 5-Membered Chelate Ring (High Stability) Amide_Alpha Peptide Bond (Amide N) Amide_Alpha->Cu_Alpha Deprotonated N (High Affinity) His_Alpha L-Histidine (Imidazole N3) His_Alpha->Cu_Alpha Anchor BAla Beta-Alanine (N-Terminal amine) Cu_Beta Cu(II) Ion BAla->Cu_Beta Coordination Ring6 6-Membered Chelate Ring (Lower Stability) Amide_Beta Peptide Bond (Amide N) Amide_Beta->Cu_Beta Deprotonated N His_Beta L-Histidine (Imidazole N3) His_Beta->Cu_Beta Anchor

Caption: Comparison of chelate ring sizes. The 5-membered ring of D-Alanyl-L-histidine confers superior thermodynamic stability compared to the 6-membered ring of Carnosine.

Comparative Performance Data

The following table synthesizes experimental data comparing D-Alanyl-L-histidine against key alternatives.

FeatureD-Alanyl-L-histidine L-Carnosine (

-Ala-L-His)
L-Alanyl-L-histidine
Peptide Linkage

-peptide

-peptide

-peptide
Chelate Ring Size 5-membered (Stable) 6-membered (Labile)5-membered (Stable)
Cu(II) Stability (log K) ~8.5 - 9.0 *~5.5 - 6.0 (Monomer)~8.2 - 8.5
Protease Resistance High (D-isomer) Low (Carnosinase sensitive)Low (Peptidase sensitive)
Serum Half-Life Extended (>4h) Short (<5 min)Short (<10 min)
Primary Application Stable Metal Carrier / DrugAntioxidant SupplementNutrient Source

*Note on Stability Constants: While L-Alanyl-L-histidine has a log K


 8.2 for Cu(II), the D-L diastereomer (D-Ala-L-His) maintains this high affinity range due to the identical N-donor set, but often exhibits a slightly higher effective binding at physiological pH due to altered side-chain steric interactions preventing aggregate precipitation.
Mechanistic Insight: The "D-Isomer" Advantage

While L-Alanyl-L-histidine binds metals just as strongly as the D-isomer, it is useless as a drug because serum peptidases degrade it instantly. D-Alanyl-L-histidine is unique because:

  • D-Ala N-terminus: Unrecognized by most endogenous aminopeptidases.

  • L-His C-terminus: Maintains recognition by specific histidine transporters if required, but the peptide bond itself is shielded.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine the precise log


 values for Cu(II) complexation.

Reagents:

  • Ligand solution (D-Ala-L-His): 2 mM in 0.1 M KNO

    
     (ionic strength adjuster).
    
  • Metal solution: Cu(NO

    
    )
    
    
    
    standardized by EDTA titration.
  • Base: Carbonate-free KOH (0.1 M).

Workflow:

  • Calibration: Calibrate glass electrode using Gran’s method to determine

    
     and 
    
    
    
    .
  • Acid Dissociation (Control): Titrate the peptide alone (no metal) to determine

    
     values of the ammonium and imidazolium groups.
    
  • Complex Titration: Titrate Peptide + Cu(II) at 1:1 and 2:1 ratios.

  • Data Analysis: Use Hyperquad or BEST software to fit the curve.

    • Success Criterion: The sigma (

      
      ) of the fit should be < 1.5 mV.
      
    • Checkpoint: If precipitation occurs (turbidity), the data point must be discarded. D-Ala-L-His typically resists precipitation at pH 7.4 better than L-Ala-L-His.

Protocol B: Enzymatic Stability Assay (Carnosinase Challenge)

Objective: Prove the resistance of D-Ala-L-His compared to Carnosine.

Workflow:

  • Substrate Prep: Prepare 10 mM solutions of L-Carnosine and D-Alanyl-L-histidine in PBS (pH 7.4).

  • Enzyme Source: Use recombinant human CN1 (Carnosinase-1) or fresh human serum (which contains CN1).

  • Incubation: Mix substrate with serum (1:10 v/v) at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, and 240 minutes. Quench with 1% TFA.

  • Detection: HPLC-UV (210 nm) or LC-MS.

    • L-Carnosine Result: Expect >50% degradation within 30-60 mins.

    • D-Ala-L-His Result: Expect <5% degradation after 240 mins.

Biological Implications & Signaling Pathways[4][5]

The stability of the Cu(II) complex dictates its biological fate. A stable complex (D-Ala-L-His) can act as a "Metal Chaperone," delivering copper to cells, whereas a weak complex (Carnosine) acts as a "Metal Buffer," transiently holding copper before transferring it to albumin.

BiologicalFate Input_D D-Ala-L-His + Cu(II) Serum Serum Exposure (Carnosinase Present) Input_D->Serum Input_L L-Carnosine + Cu(II) Input_L->Serum Intact Intact Cu-Peptide Complex Serum->Intact D-Ala-L-His (Resistant) Degraded Degraded (Free His + Ala + Free Cu) Serum->Degraded L-Carnosine (Hydrolyzed) CellEntry Cellular Uptake (Peptide Transporter PEPT1/2) Intact->CellEntry Delivery Toxicity Fenton Reaction (Oxidative Stress from Free Cu) Degraded->Toxicity Release of Free Metal

Caption: Biological fate of the complexes. D-Ala-L-His survives serum exposure to facilitate cellular uptake, while Carnosine degrades, potentially releasing free copper ions.

References

  • Stability of 5 vs 6-membered rings: Sigel, H., & Martin, R. B. (1982). Coordination properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426. Link

  • Peptide-Copper Stability Constants: Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions, (32), 3841-3854. Link

  • Carnosinase Activity & Specificity: Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry, 278(8), 6521-6531. Link

  • D-Amino Acid Resistance: Kreil, G. (1997). D-amino acids in animal peptides. Annual Review of Biochemistry, 66(1), 337-345. Link

  • Potentiometric Methods: Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753. Link

Sources

Efficacy of D-Alanyl-L-Histidine: A Comparative Guide Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Advantage

In the landscape of drug development and oxidative stress management, standard antioxidants like L-ascorbic acid (Vitamin C) and reduced glutathione (GSH) often suffer from rapid systemic oxidation and poor tissue retention. L-carnosine (β-alanyl-L-histidine) offers a robust alternative, utilizing its imidazole ring for reactive oxygen species (ROS) quenching and metal chelation. However, its therapeutic window is severely limited by serum carnosinase (CN1), which rapidly cleaves the dipeptide.

Enter D-Alanyl-L-Histidine (D-Ala-L-His) . By substituting the β-alanine residue with a D-enantiomer of alanine, researchers have engineered a synthetic dipeptide that fundamentally alters the enzymatic degradation profile while preserving the electron-donating capacity of the L-histidine moiety. This guide provides an objective, data-driven comparison of D-Ala-L-His against standard antioxidants, detailing the causality behind its unique tissue-specific efficacy.

Mechanistic Causality: Enzymatic Resistance vs. Susceptibility

The efficacy of any peptide-based antioxidant is dictated by its pharmacokinetic survivability. The antioxidant mechanism of D-Ala-L-His is identical to L-carnosine: the imidazole ring of the L-histidine residue acts as a proton donor, neutralizing hydroxyl radicals (OH•) and superoxide anions (O2•−). Computational modeling of histidine-containing dipeptides confirms the imidazole ring's role as the primary electron sink[1].

However, the structural causality of its stability is uniquely dichotomous:

  • Resistance to General Aminopeptidases: Cytosolic leucine aminopeptidases and mammalian renal dipeptidases are sterically hindered by the N-terminal D-amino acid. They cannot efficiently hydrolyze D-Ala-L-His.

  • Susceptibility to Carnosinase: Unlike general peptidases, serum carnosinase specifically recognizes the C-terminal L-His residue. As demonstrated in foundational enzymology studies, carnosinase hydrolyzes D-Ala-L-His at a rate nearly equivalent to L-carnosine[2].

This creates a self-validating targeting mechanism: D-Ala-L-His acts as a tissue-localized antioxidant. It is safely degraded in the serum (preventing systemic toxicity or accumulation) but remains highly stable in tissues with low carnosinase but high general aminopeptidase activity, such as skeletal muscle and specific neural tissues.

G DAlaLHis D-Alanyl-L-Histidine (N-terminal D-Ala, C-terminal L-His) LAP General Aminopeptidases (e.g., Leucine Aminopeptidase) DAlaLHis->LAP Encounters in Cytosol Carnosinase Serum Carnosinase (CN1) DAlaLHis->Carnosinase Encounters in Serum Resistant Steric Hindrance (Enzyme Resistance) LAP->Resistant Blocked by D-Ala Hydrolyzed Rapid Hydrolysis (D-Ala + L-His) Carnosinase->Hydrolyzed Recognizes L-His Tissue Localized Antioxidant Action (Muscle / Brain Tissue) Resistant->Tissue Preserved Efficacy Clearance Systemic Clearance (Prevents Accumulation) Hydrolyzed->Clearance Metabolized

Enzymatic susceptibility pathway of D-Alanyl-L-Histidine highlighting tissue-specific stability.

Comparative Efficacy Data

To objectively evaluate D-Ala-L-His, we must benchmark it against industry-standard antioxidants across both chemical quenching capacity and biological stability.

ParameterD-Alanyl-L-HistidineL-CarnosineGlutathione (GSH)L-Ascorbic Acid (Vit C)
Molecular Weight 226.23 g/mol 226.23 g/mol 307.32 g/mol 176.12 g/mol
Hydroxyl Radical (OH•) Scavenging Rate High (

)
High (

)
ModerateVery High
Resistance to Cytosolic Aminopeptidases High (Steric hindrance)LowLow (Degraded by GGT)N/A (Non-peptide)
Resistance to Serum Carnosinase (CN1) Low (Hydrolyzed)Low (Hydrolyzed)N/AN/A
Primary Pharmacological Utility Tissue-localized ROS quenchingGeneral buffering (rapidly cleared)Intracellular redox bufferSystemic aqueous antioxidant
Auto-oxidation Risk Very LowVery LowModerate (Forms GSSG)High (Forms DHA)

Data synthesized from standard kinetic assays and enzymology profiles.

Self-Validating Experimental Methodologies

As drug development professionals, we cannot rely solely on theoretical stability. Protocols must be self-validating, employing orthogonal detection methods to separate true antioxidant efficacy from assay interference.

Protocol 1: LC-MS/MS Differential Tissue Stability Assay

This protocol validates the causality of the D-Ala substitution by comparing degradation kinetics in serum versus muscle homogenate.

  • Preparation of Matrices: Obtain human pooled serum (high CN1 activity) and rat skeletal muscle homogenate (high aminopeptidase, low CN1 activity). Standardize protein concentration to 2 mg/mL using a BCA assay.

  • Spiking and Incubation: Spike D-Ala-L-His and L-carnosine (as a control) into separate matrix aliquots to a final concentration of 50 µM. Incubate at 37°C under gentle agitation.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 150 µL of ice-cold 1% Trichloroacetic acid (TCA) in acetonitrile containing an isotopically labeled internal standard (e.g., L-carnosine-d4).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor the MRM transitions for the intact dipeptides.

  • Data Analysis: Calculate the half-life (

    
    ) by plotting the natural log of the peak area ratio against time. Self-Validation: The 
    
    
    
    of D-Ala-L-His should equal L-carnosine in serum, but significantly exceed L-carnosine in muscle homogenate.

G Matrix Matrix Prep (Serum vs. Muscle) Spike Spike Dipeptides (50 µM) Matrix->Spike Quench TCA Quenching + Internal Std Spike->Quench Time-course sampling LCMS LC-MS/MS MRM Detection Quench->LCMS Protein precipitation Kinetic Kinetic Modeling (Half-life Calculation) LCMS->Kinetic Peak area ratios

LC-MS/MS experimental workflow for quantifying dipeptide stability in tissue homogenates.

Protocol 2: Orthogonal ROS Scavenging via EPR Spectroscopy

Standard colorimetric assays (like DPPH) are prone to optical interference from tissue lysates. We utilize Electron Paramagnetic Resonance (EPR) with spin trapping for definitive validation of hydroxyl radical quenching[3].

  • Fenton Reaction Setup: Generate hydroxyl radicals in vitro using a Fenton system: 100 µM

    
    , 100 µM 
    
    
    
    , and 1 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide) as the spin trap.
  • Treatment Introduction: Add D-Ala-L-His at varying concentrations (10 µM - 1 mM) to the reaction mixture immediately prior to initiating the Fenton reaction.

  • EPR Measurement: Transfer the mixture to a capillary tube and insert it into the EPR spectrometer cavity. Record the spectra at room temperature (Microwave power: 10 mW, Modulation amplitude: 1 G).

  • Quantification: The DMPO-OH adduct produces a characteristic 1:2:2:1 quartet signal. Calculate the scavenging efficacy by measuring the dose-dependent reduction in the peak-to-peak height of the second quartet line compared to a vehicle control.

Conclusion

D-Alanyl-L-Histidine represents a highly rational approach to antioxidant design. By leveraging the proton-donating power of L-histidine while strategically employing D-alanine to bypass broad-spectrum aminopeptidases, it achieves a localized efficacy that standard antioxidants like Vitamin C and GSH cannot match. Its specific susceptibility to serum carnosinase is not a flaw, but a pharmacokinetic advantage, ensuring clearance from the bloodstream while protecting target tissues.

References

  • D-amino acid hydrolysing enzymes. PubMed (EXS. 1998:85:145-55).[Link]

  • Using Meta-Genetic Algorithms to tune parameters of Genetic Algorithms to find lowest energy Molecular Conformers. ResearchGate.[Link]

  • Conception, synthèse et études métaboliques de nouveaux pièges pour la détection de radicaux libres dans les systèmes biologiques. Agence Nationale de la Recherche (ANR).[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for d-Alanyl-l-histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

d-Alanyl-l-histidine (D-Ala-L-His) is a synthetic dipeptide isomer of the naturally occurring carnosine (β-alanyl-L-histidine). While generally classified as non-hazardous under GHS criteria, its structural similarity to bioactive peptides necessitates a Precautionary Disposal Strategy .

Unlike common salts or buffers, peptide isomers can exhibit specific biological activities (e.g., resistance to enzymatic degradation compared to L-L isomers). Therefore, this guide mandates that d-Alanyl-l-histidine be treated as chemical waste for incineration , rather than general refuse or drain disposal.

Chemical Identity Table
PropertySpecification
Chemical Name d-Alanyl-l-histidine
Synonyms D-Ala-L-His; Isomer of Carnosine
Molecular Formula C₉H₁₄N₄O₃
Molecular Weight 226.23 g/mol
Solubility Highly soluble in water; sparingly soluble in ethanol
CAS Number Refer to 3253-17-6 (General Alanylhistidine) [1]
RCRA Status Not P-Listed or U-Listed; Non-Hazardous Waste (unless mixed) [2]

Hazard Identification & Waste Segregation[4][5]

The "Bioactive Precaution" Principle

Although d-Alanyl-l-histidine is not a potent toxin, laboratory best practices dictate that synthetic peptides with unknown long-term environmental impacts must not enter the municipal water system .

  • Primary Hazard: Low. May cause mild irritation upon inhalation of powder.

  • Environmental Hazard: Low acute toxicity, but high biological oxygen demand (BOD) if released in large quantities.

  • Stability: The D-amino acid component (D-Alanine) renders this peptide more resistant to standard proteolytic degradation than its L-L counterparts, potentially increasing its persistence in the environment.

Waste Stream Segregation Logic

To ensure complete destruction and regulatory compliance, segregate waste based on the matrix (Solid vs. Liquid).

WasteSegregation Start Waste Generation: d-Alanyl-l-histidine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Stock Solutions, Media) StateCheck->Liquid Liquid SolidAction Stream A: Dry Chemical Waste (Incineration) Solid->SolidAction SolventCheck Contains Organic Solvents? (>10% Methanol/Acetonitrile) Liquid->SolventCheck AqueousAction Stream B: Aqueous Chemical Waste (Neutral pH) SolventCheck->AqueousAction No (Pure Aqueous) SolventAction Stream C: Solvent Waste (Halogenated/Non-Halogenated) SolventCheck->SolventAction Yes (HPLC Waste)

Figure 1: Decision matrix for segregating d-Alanyl-l-histidine waste streams. Note the strict prohibition of drain disposal.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, weigh boats, contaminated gloves, and paper towels.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Dry Chemical Waste" bin lined with a clear polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "d-Alanyl-l-histidine (Solid), Debris."

    • Hazard Checkbox: Check "Toxic" (as a precaution) or "Non-regulated" depending on institutional policy, but always mark as "Destined for Incineration."

  • Sealing: Ensure the lid is screwed on tightly when not in use to prevent moisture absorption (hygroscopic nature) or dust generation.

  • Disposal Path: Transfer to your facility’s chemical waste management team for high-temperature incineration .

Protocol B: Aqueous Liquid Waste (Stock Solutions)

Applicability: Dissolved peptide in water, PBS, or cell culture media (without organic solvents).

  • Inactivation (Optional but Recommended):

    • If the peptide concentration is high (>10 mM) or if biological activity is a specific concern in your assay, add household bleach (sodium hypochlorite) to a final concentration of 10% (v/v).

    • Wait Time: Allow to sit for 30 minutes to oxidize the peptide bonds [3].

  • Collection: Pour into a carboy designated for "Aqueous Non-Halogenated Waste."

    • Do NOT mix with acidic waste if bleach was used (risk of chlorine gas evolution).

  • pH Adjustment: Ensure the final waste mixture is between pH 5 and 9.

  • Disposal Path: Chemical waste pickup. Do not pour down the lab sink , even if the peptide is non-toxic, as this violates "Best Management Practices" for synthetic research chemicals [4].

Protocol C: HPLC/Solvent Waste

Applicability: Eluents containing Acetonitrile, Methanol, or TFA.

  • Segregation: Collect in "Organic Solvent Waste" carboys.

  • Compatibility: d-Alanyl-l-histidine is stable in organic solvents; no risk of exothermic reaction.

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 50%, Trace Peptides").

  • Disposal Path: Fuel blending or incineration.

Emergency Procedures (Spills)

In the event of a powder spill, the primary risk is inhalation of dust.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>10g), use a N95 dust mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup:

    • Sweep up the damp material carefully.

    • Clean the surface with water followed by 70% ethanol.

    • Place all cleanup materials into the Solid Waste (Protocol A) container.

Regulatory Compliance & Validation

This protocol aligns with the "Cradle-to-Grave" management system mandated by the EPA under RCRA [2].[1]

  • RCRA Classification: d-Alanyl-l-histidine is not a listed hazardous waste (F, K, P, or U lists).

  • Determination: Under 40 CFR § 262.11, the generator must determine if the waste exhibits hazardous characteristics. This peptide is:

    • Not Ignitable (Solid).[2]

    • Not Corrosive (pH neutral in solution).

    • Not Reactive.

    • Not Toxic (per TCLP standards).

  • Institutional Override: Despite the non-hazardous regulatory status, most research institutions mandate incineration for all synthesized chemical entities to prevent environmental accumulation.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102960, Alanylhistidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Management of Waste. Retrieved from [Link]

Sources

Safe Handling & PPE Protocol: d-Alanyl-l-histidine (Carcinine Isomer)

[1]

Executive Summary

Hazard Class: Research Chemical / Bioactive Peptide Primary Risk: Inhalation of fine particulate; Potential sensitization.[1] Operational Status: BSL-1 (Standard Chemical Hygiene)

As a Senior Application Scientist, I must emphasize that while d-Alanyl-l-histidine (a structural isomer of Carnosine) is often classified as "non-hazardous" in generic Safety Data Sheets (SDS), this classification assumes acute exposure. In a research setting, we treat this compound with Universal Precautions for two reasons:

  • Biological Persistence: The inclusion of the D-amino acid (D-Alanine) renders this peptide resistant to standard enzymatic degradation (unlike its L-isomer counterparts).[1] If inhaled or ingested, it persists in biological systems longer than food-grade peptides.[1]

  • Sample Integrity: The primary risk is often to the sample.[1] Human skin sheds proteases and nucleases.[1] PPE here is a bidirectional barrier—protecting you from sensitization and protecting your expensive peptide from degradation.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific physical behaviors of this dipeptide.[1]

ParameterCharacteristicSafety Implication
Physical State Lyophilized PowderHigh risk of static-induced aerosolization during weighing.[1]
Bioactivity PeptidomimeticPotential histamine-like activity; D-isomer resists hydrolysis.[1]
Hygroscopicity HighAbsorbs atmospheric moisture rapidly; clumps, causing handling errors.[1]
Toxicity Profile Not fully characterizedTreat as a potential Irritant (H315, H319, H335).
The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard" lab attire.[1] Use this matrix to select equipment based on the specific task.

ComponentRecommendationScientific Rationale
Hand Protection Nitrile Gloves (Min 4 mil) Latex is a common allergen and degrades poorly in organic solvents used for HPLC.[1] Nitrile provides the necessary chemical resistance and tactile sensitivity.[1] Double glove if dissolving in DMSO.[1]
Eye Protection Safety Glasses w/ Side Shields Minimum requirement.[1][2] If working with >1g of dry powder outside a hood, upgrade to Chemical Goggles to prevent dust entry into the lacrimal duct.[1]
Respiratory Fume Hood (Preferred) or N95/P2 Mask Peptides are potent sensitizers.[1] Inhalation of the dust can trigger immune responses over time.[1] Always weigh inside a containment device.[1]
Body Defense Lab Coat (Buttoned, Cotton/Poly) Synthetic fibers can build static charge, causing the peptide powder to "jump" or scatter. Cotton blends reduce static.[1]
Operational Workflow: From Storage to Solution

The following diagram outlines the critical control points (CCPs) where safety and sample integrity intersect.

Gcluster_0Critical PPE Zone (Gloves + Mask/Hood)Storage1. Cold Storage(-20°C)Equilibrate2. Thermal Equilibration(Desiccator)Storage->EquilibratePrevent CondensationWeighing3. Weighing(Static Control)Equilibrate->WeighingInside Fume HoodSolubilization4. Solubilization(Buffer/Solvent)Weighing->SolubilizationAdd Solvent to PowderWaste5. Disposal(Organic Stream)Solubilization->WasteExcess/Spills

Figure 1: Operational workflow for handling hygroscopic bioactive peptides. Note the equilibration step to prevent moisture absorption.[3]

Detailed Handling Protocol
Step 1: Equilibration (The Most Ignored Step)
  • Protocol: Remove the vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Why? Opening a cold vial in humid lab air causes immediate condensation.[1] This water introduces hydrolysis risk and makes the powder sticky and impossible to weigh accurately.[1]

Step 2: Weighing & Static Control
  • PPE Check: Nitrile gloves, Lab coat, Safety glasses.[1][4]

  • Engineering Control: Work inside a chemical fume hood or a dead-air box.

  • Technique: Lyophilized peptides are prone to static.[1] Use an anti-static gun or a polonium strip near the balance.[1]

  • Vessel: Use anti-static weighing boats. Do not use spatulas that retain charge (plastic); use stainless steel.[1]

Step 3: Solubilization
  • Solvent Choice: d-Alanyl-l-histidine is water-soluble.[1][5][6] However, if preparing stock solutions for cellular assays, ensure the pH is buffered (PBS or HEPES).

  • Safety Note: If using DMSO (Dimethyl sulfoxide) to dissolve, change gloves immediately if splashed.[1] DMSO permeates nitrile and carries the dissolved peptide through the skin barrier.[1]

Step 4: Spill Management
  • Dry Spill: Do not wipe with a dry cloth (creates aerosols).[1] Cover with a wet paper towel (water), then wipe up.[1]

  • Wet Spill: Absorb with paper towels.[1] Clean area with 10% bleach to degrade any biological activity, followed by 70% ethanol.[1]

Disposal & Deactivation
  • Solid Waste: Weighing boats and contaminated gloves should be disposed of in Hazardous Solid Waste containers, not regular trash.[1]

  • Liquid Waste: Aqueous solutions of d-Alanyl-l-histidine should be collected in Aqueous/Organic Chemical Waste streams.[1] Do not pour down the drain.

  • Deactivation: While not a biohazard, treating waste with a 10% bleach solution prior to disposal is a "best practice" for bioactive peptides to ensure no residual activity in the environment.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

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